Diethenyl ethanedioate
Description
Structure
2D Structure
Properties
CAS No. |
13416-89-2 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
bis(ethenyl) oxalate |
InChI |
InChI=1S/C6H6O4/c1-3-9-5(7)6(8)10-4-2/h3-4H,1-2H2 |
InChI Key |
IHTWATXYZJSPOM-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(=O)C(=O)OC=C |
Origin of Product |
United States |
Foundational & Exploratory
"Diethenyl ethanedioate" synthesis from vinyl acetate and oxalic acid
An In-depth Technical Guide to the Synthesis of Diethenyl Ethanedioate from Vinyl Acetate and Oxalic Acid
Disclaimer: The synthesis of this compound (divinyl oxalate) from vinyl acetate and oxalic acid is not a widely documented procedure in scientific literature. This guide provides a comprehensive overview based on the principles of transvinylation and protocols for similar dicarboxylic acids. The experimental protocol detailed herein is a proposed methodology and would require optimization by researchers.
Introduction
This compound, also known as divinyl oxalate, is a diester of oxalic acid and a potentially valuable monomer in polymer chemistry. Its synthesis via the transvinylation of oxalic acid with vinyl acetate represents a theoretically direct and atom-economical route. This process involves the exchange of the acetyl group of vinyl acetate with the carboxylate group of oxalic acid. The reaction is typically catalyzed by transition metal complexes, most commonly those of palladium and ruthenium.
This technical guide outlines the theoretical basis, a proposed experimental protocol, potential challenges, and relevant data for the synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis of novel vinyl monomers.
The Transvinylation Reaction
Transvinylation is a reversible reaction where the vinyl group of a vinyl ester is transferred to a carboxylic acid.[1] In the context of this guide, the reaction is as follows:
Oxalic Acid + 2 Vinyl Acetate ⇌ this compound + 2 Acetic Acid
To drive the equilibrium towards the product side, a large excess of vinyl acetate is typically used. The reaction is catalyzed by metal salts, with palladium(II) and ruthenium(II) complexes being the most common substitutes for the historically used but toxic mercury(II) salts.[1]
A significant challenge in the transvinylation of dicarboxylic acids is the potential for catalyst deactivation.[1] The choice of catalyst, solvent, and reaction conditions is therefore critical to achieving a reasonable yield.
Proposed Experimental Protocol
This protocol is based on established procedures for the transvinylation of other dicarboxylic acids and should be considered a starting point for experimental work.[1]
3.1. Materials and Reagents
-
Oxalic acid (anhydrous)
-
Vinyl acetate (inhibitor-free)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Sodium carbonate (for neutralization)
-
Magnesium sulfate or sodium sulfate (for drying)
3.2. Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
3.3. Procedure
-
Catalyst Preparation: In a separate flask, prepare the catalyst complex, for example, bis(pyridine)palladium(II) acetate ([Py]₂Pd(OAc)₂), by dissolving palladium(II) acetate and pyridine in a minimal amount of anhydrous solvent.
-
Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add anhydrous oxalic acid and a large excess of inhibitor-free vinyl acetate (e.g., a 1:10 to 1:20 molar ratio of oxalic acid to vinyl acetate). Add the anhydrous solvent.
-
Reaction Initiation: Add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The optimal temperature will depend on the solvent used. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), if standards are available.
-
Catalyst Reactivation (if necessary): Due to potential catalyst deactivation, a single addition of the catalyst may result in low conversion. If the reaction stalls, cooling the mixture and adding a subsequent portion of the catalyst may be necessary to drive the reaction to completion.[1]
-
Workup: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium carbonate.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Generalized Reaction Parameters for Transvinylation of Dicarboxylic Acids
| Parameter | Value/Range | Reference |
| Catalyst | Palladium(II) acetate, Ruthenium complexes | [1] |
| Ligand | Pyridine, 2,2'-bipyridyl, 1,10-phenanthroline | |
| Molar Ratio (Acid:Vinyl Acetate) | 1:10 - 1:20 | [1] |
| Temperature | 60 - 120 °C (solvent dependent) | [1] |
| Reaction Time | 4 - 24 hours | [1] |
| Yield (for other divinyl esters) | Can be up to 65% with multiple catalyst additions | [1] |
Table 2: Predicted and Reference Spectroscopic Data
| Property | Predicted/Reference Data for this compound | Notes |
| ¹H NMR | Predicted: Signals for vinyl protons (δ ≈ 4.5-5.0 ppm and 7.0-7.5 ppm) | Specific data not found in the search. Predictions are based on the structure. |
| ¹³C NMR | Predicted: Signals for carbonyl carbon (δ ≈ 155-165 ppm) and vinyl carbons (δ ≈ 90-100 ppm and 140-150 ppm) | Specific data not found. |
| IR (Infrared) Spectroscopy | Predicted: Strong C=O stretch (≈ 1750-1770 cm⁻¹), C=C stretch (≈ 1640 cm⁻¹), and C-O stretch (≈ 1100-1300 cm⁻¹) | Specific data not found. |
Mandatory Visualizations
Diagram 1: Generalized Signaling Pathway for Palladium-Catalyzed Transvinylation
References
An In-depth Technical Guide to Diethenyl Ethanedioate: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethenyl ethanedioate, also known as divinyl oxalate, is an organic compound with the chemical formula C₆H₆O₄. While specific experimental data for this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted chemical properties and a detailed framework for its synthesis and structural elucidation based on established chemical principles and data from analogous compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and other divinyl dicarboxylates.
Chemical Properties and Structure
This compound is the diester of oxalic acid and vinyl alcohol. Its structure consists of two vinyl groups attached to the carboxyl groups of an ethanedioate (oxalate) backbone.
Identification
| Property | Value | Source |
| IUPAC Name | bis(ethenyl) oxalate | N/A |
| Synonyms | Divinyl oxalate, Ethanedioic acid, diethenyl ester | [1] |
| CAS Number | 13416-89-2 | N/A |
| Molecular Formula | C₆H₆O₄ | [1] |
| Molecular Weight | 142.11 g/mol | [1] |
| Canonical SMILES | C=COC(=O)C(=O)OC=C | N/A |
Physicochemical Properties (Predicted)
Structure Elucidation: Experimental Protocols
The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected outcomes and general experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.
Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to show a characteristic pattern for the vinyl groups. Due to the electronegativity of the ester oxygen, the vinylic protons will be deshielded and appear in the downfield region of the spectrum. The three protons of each vinyl group (-OCH=CH₂) will be chemically non-equivalent and will exhibit splitting patterns (geminal, cis, and trans coupling). Based on data for other vinyl esters, the following approximate chemical shifts are expected:
-
-OCH= : A doublet of doublets (dd) around δ 7.2-7.5 ppm.
-
=CH₂ (trans) : A doublet of doublets (dd) around δ 4.8-5.2 ppm.
-
=CH₂ (cis) : A doublet of doublets (dd) around δ 4.5-4.9 ppm.
Experimental Protocol:
-
Dissolve a 5-10 mg sample of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the coupling constants (J-values) to confirm the connectivity of the vinyl protons.
Expected Spectrum: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Based on data for analogous vinyl esters, the following chemical shifts are anticipated:
-
C=O (ester carbonyl) : δ 155-165 ppm.
-
-OCH= : δ 140-145 ppm.
-
=CH₂ : δ 95-105 ppm.
Experimental Protocol:
-
Prepare a sample as described for ¹H NMR spectroscopy, using a slightly higher concentration if necessary (20-50 mg).
-
Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the aliphatic region for this molecule.
Infrared (IR) Spectroscopy
Expected Spectrum: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are expected to be:
-
C=O stretch (ester) : A strong absorption band in the region of 1750-1770 cm⁻¹. The position of this band can be influenced by conjugation.
-
C=C stretch (vinyl) : A medium intensity band around 1640-1650 cm⁻¹.
-
C-O stretch (ester) : Strong bands in the region of 1100-1300 cm⁻¹.
-
=C-H bend (vinyl) : Bands in the region of 900-1000 cm⁻¹.
Experimental Protocol:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Expected Fragmentation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 142.11. Common fragmentation pathways for esters would likely be observed, including:
-
Loss of a vinyl group (-CH=CH₂) leading to a fragment at m/z = 115.
-
Loss of a vinyloxy group (-OCH=CH₂) leading to a fragment at m/z = 99.
-
Cleavage of the C-C bond of the oxalate backbone.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionize the sample using a suitable method, such as electron ionization (EI) or chemical ionization (CI).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Proposed Synthesis Protocol
While a specific, optimized synthesis for this compound is not available in the reviewed literature, a plausible route is via the transvinylation of oxalic acid with vinyl acetate. This method has been successfully used for the synthesis of other divinyl dicarboxylates.[2]
Transvinylation Reaction
Reaction Scheme:
Experimental Protocol:
-
To a solution of oxalic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran), add an excess of vinyl acetate (2-4 equivalents).
-
The reaction can be catalyzed by a palladium salt, such as palladium(II) acetate, in the presence of a suitable ligand. Alternatively, some transvinylation reactions are promoted by mercury(II) salts, though these are less desirable due to toxicity.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove the catalyst and any unreacted acid.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent structural elucidation of this compound.
Conclusion
This technical guide provides a detailed theoretical framework for the chemical properties and structural elucidation of this compound. While direct experimental data remains elusive, the proposed synthetic route and the predicted spectroscopic characteristics offer a solid starting point for any research group aiming to synthesize and characterize this compound. The methodologies outlined are based on well-established principles of organic chemistry and are readily applicable in a standard laboratory setting. Further research into this and other divinyl dicarboxylates could open up new avenues in polymer chemistry and materials science.
References
Spectroscopic analysis of divinyl oxalate (NMR, FTIR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divinyl oxalate is a diester of oxalic acid and vinyl alcohol. Its chemical structure, featuring two vinyl groups attached to an oxalate core, suggests potential applications in polymer chemistry and as a precursor in organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the elucidation of its reaction pathways. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) analysis of divinyl oxalate. Due to the limited availability of direct experimental data for divinyl oxalate, this guide leverages predictive models and data from the closely related analogue, diallyl oxalate, to provide a comprehensive analytical framework.
Predicted Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for divinyl oxalate. These values are estimated based on the known spectral data of diallyl oxalate and general principles of spectroscopy.[1]
Table 1: Predicted ¹H NMR Spectral Data for Divinyl Oxalate
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.30 | dd | 2H | =CH-O |
| ~4.90 | d | 2H | trans =CH₂ |
| ~4.60 | d | 2H | cis =CH₂ |
Predicted for a solution in CDCl₃ with TMS as an internal standard.
Table 2: Predicted ¹³C NMR Spectral Data for Divinyl Oxalate
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O |
| ~140 | =CH-O |
| ~100 | =CH₂ |
Predicted for a solution in CDCl₃.
Table 3: Predicted FTIR Spectral Data for Divinyl Oxalate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| ~1750 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch |
| ~1200 | Strong | C-O stretch |
| ~950 | Strong | =C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data for Divinyl Oxalate
| m/z | Relative Intensity | Assignment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 114 | Low | [M - CO]⁺ |
| 86 | High | [M - 2CO]⁺ |
| 57 | Moderate | [C₄H₅O]⁺ |
| 43 | High | [C₂H₃O]⁺ |
Predicted for Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid sample like divinyl oxalate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the divinyl oxalate sample in 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2][3][4]
-
Ensure the sample is free of any solid particles by filtering it through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube.[3][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely.[2]
-
-
Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of the liquid divinyl oxalate sample directly onto the ATR crystal.[5]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.[5]
-
Acquire the sample spectrum by pressing the sample arm down to ensure good contact between the sample and the crystal.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of divinyl oxalate in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The GC will separate the components of the sample, and the divinyl oxalate will be introduced into the mass spectrometer.
-
-
Ionization and Analysis (Electron Ionization - EI):
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.[6][8]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of divinyl oxalate.
References
- 1. Diallyl oxalate | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
Physical properties of "Diethenyl ethanedioate": melting point, boiling point, solubility
An In-depth Technical Guide to the Physical Properties of Diethyl Ethanedioate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of diethyl ethanedioate, also known as diethyl oxalate. The information contained herein is intended to support research, development, and quality control activities.
Core Physical Properties
Diethyl ethanedioate is a colorless, oily liquid with an aromatic odor.[1] It is a diester of ethanol and oxalic acid.[2][3]
Data Summary
The following table summarizes the key physical properties of diethyl ethanedioate.
| Physical Property | Value | Source(s) |
| Melting Point | -40.6 °C | [4] |
| -41 °C | [5] | |
| -38.5 °C | [1] | |
| Boiling Point | 185.7 °C at 760 mmHg | [1][4] |
| 185 °C | [5] | |
| 130.8 °C at 100 mmHg | [4] | |
| 96.8 °C at 20 mmHg | [4] | |
| 47 °C at 1.0 mmHg | [4] | |
| Solubility | Sparingly soluble in water, which gradually decomposes it. | [1][4] |
| Miscible with alcohol, ether, acetone, and other usual organic solvents. | [1][2][3][4][5] | |
| Miscible with ethyl acetate. | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical properties of diethyl ethanedioate.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.[6][7] Impurities tend to lower the melting point and broaden the melting range.[6][7][8]
2.1.1. Capillary Method
This is a common and straightforward method for determining the melting point of a solid.[9]
-
Principle: A small, powdered sample of the substance is heated in a sealed capillary tube, and the temperature at which the substance melts is observed and recorded.[9]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes, thermometer.[6][8]
-
Procedure:
-
Ensure the sample is dry and in a powdered form.[9]
-
Pack a small amount of the sample into a capillary tube to a height of about 1-2 mm.[7][10]
-
Place the capillary tube in the heating block of the melting point apparatus.[9]
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
-
Decrease the heating rate to about 1-2°C per minute to allow for thermal equilibrium.[6][8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[10]
-
Record the temperature at which the entire sample has melted (the end of the melting range).[10]
-
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Principle: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.
-
Procedure:
-
A small, weighed amount of the sample is placed in a sealed pan.
-
The sample and a reference pan are heated at a controlled rate.
-
The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.[9]
-
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] It is a key indicator of a substance's purity.
2.2.1. Distillation Method
This method is suitable when a sufficient quantity of the liquid is available (at least 5 mL).[11]
-
Principle: The liquid is heated to its boiling point in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature remains constant during the distillation of a pure substance.[12]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heat the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[12]
-
2.2.2. Micro Boiling Point (Thiele Tube) Method
This method is ideal for small sample volumes.
-
Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. When the heating is stopped, the liquid will be drawn into the capillary tube at the boiling point.[13]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heat source.
-
Procedure:
-
Attach a small test tube containing a few drops of the liquid sample to a thermometer.
-
Place a capillary tube, sealed at one end, into the test tube with the open end down.[14]
-
Place this assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.[13]
-
A stream of bubbles will emerge from the capillary tube.
-
Stop heating and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[13]
-
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance depends on the physical and chemical properties of both the solute and the solvent. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[15]
2.3.1. Qualitative Solubility Test
This test provides a general indication of a compound's solubility in various solvents.
-
Principle: A small amount of the solute is mixed with a given solvent, and the mixture is observed for the formation of a single phase.
-
Procedure:
-
Place approximately 25 mg of the solid sample or 0.05 mL of the liquid sample into a small test tube.[16]
-
Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[16]
-
Observe whether the sample dissolves completely.
-
Record the compound as soluble, partially soluble, or insoluble.
-
For water-soluble compounds, the pH of the solution can be tested with litmus paper to indicate acidic or basic functional groups.[17][18]
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Melting Point Determination using the Capillary Method.
Caption: Workflows for Boiling Point Determination.
Caption: Workflow for Qualitative Solubility Determination.
References
- 1. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIETHYL OXALATE - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Diethyl Oxalate [drugfuture.com]
- 5. 95-92-1 CAS MSDS (Diethyl oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. vernier.com [vernier.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. byjus.com [byjus.com]
- 15. chem.ws [chem.ws]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Divinyl Oxalate: Nomenclature and Current Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction to Divinyl Oxalate
Divinyl oxalate, a diester of oxalic acid and vinyl alcohol, is a chemical compound with the formula C₆H₆O₄. While the broader class of oxalates has been investigated for various applications, including in polymer chemistry and as reagents in organic synthesis, specific technical data and research pertaining to divinyl oxalate remain notably scarce in publicly accessible literature. This guide provides a comprehensive overview of the known alternative names and synonyms for divinyl oxalate and candidly addresses the current limitations in available experimental data.
Nomenclature and Identification
A clear understanding of the nomenclature of a compound is critical for effective literature searching and unambiguous scientific communication. Divinyl oxalate is identified by several alternative names and chemical identifiers.
Synonyms and Alternative Names:
-
bis(ethenyl) oxalate[1]
-
diethenyl ethanedioate[1]
-
vinyl oxalate[1]
-
diethenyl oxalate[1]
-
oxalic acid divinyl ester
Chemical Identifiers:
| Identifier | Value |
| CAS Registry Number | 13416-89-2[1] |
| Molecular Formula | C₆H₆O₄ |
| InChI | InChI=1S/C6H6O4/c1-3-9-5(7)6(8)10-4-2/h3-4H,1-2H2[1] |
| InChIKey | IHTWATXYZJSPOM-UHFFFAOYSA-N[1] |
| Canonical SMILES | C=COC(=O)C(=O)OC=C[1] |
Current State of Research and Data Availability
Despite a thorough search of scientific databases and chemical literature, there is a significant lack of detailed technical information specifically for divinyl oxalate. The majority of published research on oxalate esters focuses on related compounds such as diphenyl oxalate, which is well-known for its role in chemiluminescence, and various polyoxalates being explored for biomedical applications due to their biodegradability.[2][3]
Quantitative Data:
At present, there is no readily available quantitative data for divinyl oxalate in the public domain. This includes, but is not limited to:
-
Spectroscopic Data: No published ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) spectra specifically for divinyl oxalate were found.
-
Physical Properties: Experimentally determined physical properties such as melting point, boiling point, and density are not documented in readily accessible chemical databases.
Experimental Protocols:
Detailed experimental protocols for the synthesis, purification, and handling of divinyl oxalate are not well-documented in the scientific literature. General synthetic routes for other oxalate esters, such as the reaction of oxalyl chloride with the corresponding alcohol, could theoretically be adapted. For instance, the synthesis of (-)-dibornyl oxalate involves the reaction of (-)-borneol with oxalyl chloride. A similar approach with a vinyl precursor might be feasible, but a specific, validated protocol for divinyl oxalate is not available.
Signaling Pathways and Drug Development Applications:
There is currently no information available to suggest the involvement of divinyl oxalate in any specific biological signaling pathways. Consequently, its application in drug development has not been explored or reported. Research into the biological activities of oxalates is generally focused on the physiological and toxicological effects of oxalic acid and its salts, or the development of biodegradable polymers for drug delivery systems.[2]
Logical Relationships and Potential Research Directions
Given the lack of specific data on divinyl oxalate, we can infer a potential synthetic pathway based on general organic chemistry principles for ester formation.
Caption: A logical workflow for the potential synthesis of divinyl oxalate.
Conclusion and Future Outlook
Divinyl oxalate is a chemical entity with a clear chemical structure and nomenclature. However, there is a striking absence of in-depth technical and experimental data in the current scientific literature. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of information means that foundational research, including the development of synthetic protocols, characterization of its physicochemical properties, and investigation of its potential biological activities and applications, is yet to be conducted. Future research in this area would be essential to unlock any potential that divinyl oxalate may hold in materials science, organic synthesis, or the life sciences.
References
An In-depth Technical Guide on the Stability and Degradation of Oxalate Esters with a Focus on Analogues to Diethenyl Ethanedioate
To the Researchers, Scientists, and Drug Development Professionals,
Therefore, this guide will provide a detailed overview of the stability and degradation of closely related and well-documented oxalate esters, namely diphenyl oxalate and diethyl oxalate . The principles and pathways discussed for these analogues can provide valuable insights into the expected behavior of diethenyl ethanedioate, given the shared oxalate ester core.
Introduction to Oxalate Ester Stability
Oxalate esters are diesters of oxalic acid. The stability of these compounds is largely influenced by the nature of the alcohol group and the conditions to which they are exposed. The ester linkages are susceptible to cleavage through various mechanisms, including hydrolysis, thermolysis, and photolysis. For vinyl esters like this compound, the presence of the vinyl group may introduce additional reactivity and potential degradation pathways.
Stability and Degradation of Diphenyl Oxalate
Diphenyl oxalate is a solid organic compound known for its application in chemiluminescence, particularly in glow sticks.[1] Its stability and degradation are well-understood in this context.
2.1. Chemical Stability
Under normal storage conditions, diphenyl oxalate is a relatively stable solid.[2] However, it is susceptible to degradation under certain conditions.
2.2. Degradation Pathways
The most well-documented degradation pathway for diphenyl oxalate is its reaction with hydrogen peroxide, which is the basis for its use in chemiluminescent systems.[1][3] This reaction is pH-dependent and proceeds more rapidly under slightly alkaline conditions.[1]
The key steps in this degradation pathway are:
-
Reaction of diphenyl oxalate with hydrogen peroxide to form a highly unstable intermediate, 1,2-dioxetanedione, and two molecules of phenol.[1]
-
The 1,2-dioxetanedione then decomposes into two molecules of carbon dioxide.[1]
-
In the presence of a fluorescent dye, the energy released from the decomposition of 1,2-dioxetanedione excites the dye, which then emits light as it returns to its ground state.[1]
This pathway highlights a likely degradation route for this compound in the presence of strong oxidizing agents and nucleophiles.
Experimental Protocol: Synthesis of Diphenyl Oxalate
A common laboratory-scale synthesis involves the reaction of oxalyl chloride with phenol in the presence of a base like triethylamine, using a solvent such as ether.
-
Materials: Oxalyl chloride, phenol, triethylamine, diethyl ether.
-
Procedure:
-
Dissolve phenol in diethyl ether in a reaction flask.
-
Add triethylamine to the solution.
-
Slowly add oxalyl chloride to the stirred solution.
-
The reaction mixture is typically stirred for a period to ensure complete reaction.
-
The resulting diphenyl oxalate can be purified by filtration and recrystallization.
-
Stability and Degradation of Diethyl Oxalate
Diethyl oxalate is a colorless liquid that is described as unstable and sensitive to moisture.[4][5]
3.1. Hydrolytic Instability
The primary degradation pathway for diethyl oxalate is hydrolysis. It is sparingly soluble in water and gradually decomposes upon contact.[4][5][6] This hydrolysis reaction breaks down the ester bonds to yield oxalic acid and ethanol.
C₂H₅OOCCOOC₂H₅ + 2H₂O → HOOCCOOH + 2C₂H₅OH
This susceptibility to hydrolysis is a crucial consideration for the storage and handling of diethyl oxalate and, by extension, would be a significant factor in the stability of this compound. The presence of water or humid environments would likely lead to the degradation of this compound to oxalic acid and vinyl alcohol (which would then likely tautomerize to acetaldehyde).
Experimental Protocol: Synthesis of Diethyl Oxalate
A standard method for synthesizing diethyl oxalate is the esterification of oxalic acid with ethanol, often using an acid catalyst like sulfuric acid and a method to remove the water produced to drive the reaction to completion.
-
Materials: Anhydrous oxalic acid, anhydrous ethanol, benzene (or another azeotroping agent), and concentrated sulfuric acid.
-
Procedure:
-
Combine anhydrous oxalic acid, anhydrous ethanol, and benzene in a reaction flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The water produced during the esterification is removed as an azeotrope with benzene.
-
Once the theoretical amount of water has been collected, the reaction is complete.
-
The diethyl oxalate is then purified by distillation.[6]
-
Predicted Stability and Degradation of this compound
Based on the information gathered for its analogues, the following predictions can be made about the stability and degradation of this compound:
-
Hydrolytic Stability: Similar to diethyl oxalate, this compound is expected to be susceptible to hydrolysis, especially in the presence of acids or bases, which would catalyze the cleavage of the ester bonds. The degradation products would be oxalic acid and vinyl alcohol, with the latter likely rearranging to acetaldehyde.
-
Thermal Stability: While no specific data was found, oxalate esters can decompose at elevated temperatures. For diphenyl oxalate, decomposition may produce toxic gases.[2]
-
Reactivity of the Vinyl Group: The vinyl groups in this compound introduce sites of unsaturation, making the molecule potentially susceptible to polymerization reactions, especially in the presence of initiators (e.g., radicals, light). This represents a degradation pathway not present in saturated dialkyl oxalates like diethyl oxalate. Vinyl ester resins, a related class of materials, are known to be stabilized by the addition of compounds like oxalic acid to prevent premature gelation (polymerization) during storage.[1][7]
Data Summary
Due to the lack of specific quantitative data for this compound, a comparative table cannot be generated. However, the qualitative stability information for its analogues is summarized below:
| Compound | Physical State | Key Stability Concerns | Primary Degradation Pathway | Degradation Products |
| Diphenyl Oxalate | Solid | Stable under normal conditions[2] | Reaction with H₂O₂[1][3] | Phenol, CO₂[1] |
| Diethyl Oxalate | Liquid | Unstable, moisture-sensitive[4][5] | Hydrolysis[4][6] | Oxalic acid, Ethanol |
Visualizing Degradation Pathways
Below are diagrams illustrating the degradation pathways discussed for the analogue compounds.
Caption: Peroxyoxalate chemiluminescence degradation pathway of diphenyl oxalate.
Caption: Hydrolytic degradation pathway of diethyl oxalate.
Conclusion
While direct experimental data on the stability and degradation of this compound is scarce, a review of its close analogues, diphenyl oxalate and diethyl oxalate, provides a strong basis for predicting its behavior. This compound is likely to be susceptible to hydrolysis, similar to other simple oxalate esters, and its vinyl groups may introduce an additional degradation pathway through polymerization. Further experimental investigation is warranted to fully characterize the stability profile of this compound. Researchers working with this compound should consider its potential sensitivity to moisture and conditions that could initiate polymerization.
References
- 1. FI72132C - Vinyl ester and phenothiazine stabilized vinyl ester resins. - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Diphenyl oxalate - Wikipedia [en.wikipedia.org]
- 4. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 95-92-1 CAS MSDS (Diethyl oxalate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. US4407991A - Oxalic acid stabilized thermosettable vinyl ester resins - Google Patents [patents.google.com]
Quantum Chemical Calculations for Diethenyl Ethanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethenyl ethanedioate, also known as divinyl oxalate, is an organic molecule with the chemical formula C₆H₆O₄. Its structure consists of an ethanedioate (oxalate) core with two vinyl ether linkages. As a molecule containing both ester and vinyl functionalities, its conformational flexibility and electronic properties are of interest for various chemical applications, including polymer chemistry and as a potential building block in organic synthesis. Quantum chemical calculations provide a powerful tool to elucidate the molecular structure, vibrational properties, and electronic characteristics of this compound, offering insights that are complementary to experimental investigations.
Molecular Structure and Synonyms
Before delving into computational methods, it is essential to clearly define the molecule of interest.
-
IUPAC Name : bis(ethenyl) oxalate[1]
-
Synonyms : this compound, Divinyl oxalate[1]
-
Chemical Formula : C₆H₆O₄[2]
-
Canonical SMILES : C=COC(=O)C(=O)OC=C[1]
Theoretical Framework and Computational Methodology
Quantum chemical calculations for a molecule like this compound typically involve a multi-step process, starting from the initial structure generation to the analysis of various molecular properties. The following sections detail a standard workflow.
Geometry Optimization
The first and most crucial step is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.
Experimental Protocols (Computational):
-
Software : A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.
-
Method : Density Functional Theory (DFT) is a popular and computationally efficient method for systems of this size. The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost. For potentially more accurate results, especially concerning conformational energies, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family (e.g., M06-2X) are recommended.
-
Basis Set : A Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations. For more accurate final geometries and energies, a larger basis set like 6-311+G(d,p) is advisable.
-
Procedure :
-
An initial 3D structure of this compound is built using a molecular editor. Given the rotational freedom around the C-O and C-C single bonds, multiple starting conformations (e.g., different dihedral angles for the vinyl groups) should be considered to locate the global minimum.
-
A geometry optimization calculation is performed for each starting conformation.
-
The energies of the optimized structures are compared to identify the lowest-energy conformer.
-
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Experimental Protocols (Computational):
-
Software : Same as for geometry optimization.
-
Method and Basis Set : The same level of theory (functional and basis set) used for the final geometry optimization should be used for the frequency calculation to ensure consistency.
-
Procedure :
-
Using the optimized geometry, a frequency calculation is run.
-
The output is checked for imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.
-
The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These frequencies are often systematically overestimated and may be scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d)) for better agreement with experimental data.
-
Electronic Structure Analysis
Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions. Key properties to investigate include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
Experimental Protocols (Computational):
-
Software : Same as above.
-
Method and Basis Set : Performed at the same level of theory as the geometry optimization.
-
Procedure :
-
From the optimized wavefunction, the energies and spatial distributions of the HOMO and LUMO are extracted. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
The molecular electrostatic potential is calculated and mapped onto the electron density surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Data Presentation
The following tables present examples of the quantitative data that would be obtained from the quantum chemical calculations described above. As no specific literature data for this compound was found, these tables are illustrative and may be populated with data from analogous molecules for contextual understanding.
Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of an Analogous Vinyl Ester.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C=O | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C-C (oxalate) | 1.54 Å | |
| C=C (vinyl) | 1.33 Å | |
| C-O (vinyl) | 1.38 Å | |
| Bond Angle | O=C-C | 124° |
| C-O-C | 116° | |
| Dihedral Angle | O=C-C=O | 180° (anti-periplanar) or ~60° (gauche) |
Table 2: Calculated Vibrational Frequencies and IR Intensities for an Analogous Vinyl Ester.
| Vibrational Mode | Frequency (cm⁻¹) (scaled) | IR Intensity (km/mol) |
| C=O stretch | 1750 | High |
| C=C stretch | 1645 | Medium |
| C-O stretch (ester) | 1200 | High |
| =C-H bend | 950 | Medium |
Table 3: Calculated Electronic Properties for an Analogous Vinyl Ester.
| Property | Calculated Value (B3LYP/6-311+G(d,p)) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 1.5 D |
Visualization of Computational Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the quantum chemical calculations and a conceptual representation of the molecule's electronic properties.
References
Methodological & Application
Application Notes and Protocols: Diethenyl Ethanedioate (Divinyl Oxalate) as a Crosslinking Agent in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethenyl ethanedioate, more commonly known as divinyl oxalate, is a divinyl ester that can be utilized as a crosslinking agent in polymer synthesis.[1][2][3] Crosslinking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional polymer network.[1] This network structure significantly enhances the mechanical, thermal, and chemical properties of the resulting polymer, making it suitable for a wide range of applications, including in drug development as matrices for controlled release, in ion exchange resins, and as solid supports in organic synthesis.[1]
Divinyl oxalate, with its two reactive vinyl groups, can participate in polymerization reactions, typically free-radical polymerization, to form bridges between linear polymer chains.[1][2][3] The ester linkages in the divinyl oxalate structure also introduce a degree of hydrolytic instability, which could be an advantageous feature for creating biodegradable or degradable polymers for specific applications, such as drug delivery systems.
Due to the limited specific experimental data available in the public domain for divinyl oxalate as a crosslinking agent, this document provides a generalized overview, protocols, and expected outcomes based on the established principles of polymer chemistry and the behavior of similar divinyl crosslinking agents.
Chemical Structure and Reaction
Divinyl oxalate is the diester of oxalic acid and vinyl alcohol. The crosslinking reaction involves the participation of its two vinyl groups in a polymerization reaction with monomer units.
Diagram: Crosslinking Mechanism
The following diagram illustrates the conceptual mechanism of divinyl oxalate in crosslinking polymer chains.
Caption: Divinyl oxalate crosslinking polymer chains.
Applications in Polymer Synthesis
Divinyl oxalate is listed as a potential crosslinking agent in various applications, including:
-
Self-Crosslinking Vinyl Acetate Latices: To improve the properties of latex films.[2]
-
Molecularly Imprinted Polymers (MIPs): For the creation of polymers with specific recognition sites for target molecules.[3]
-
Ion Exchange Resins: To provide mechanical stability and control the swelling properties of the resin beads.[4]
Quantitative Data (Illustrative)
| Parameter | 0.5 mol% Divinyl Oxalate | 1.0 mol% Divinyl Oxalate | 2.0 mol% Divinyl Oxalate |
| Gel Content (%) | 85 | 92 | 98 |
| Swelling Ratio (in Toluene) | 8.5 | 6.2 | 4.1 |
| Tensile Strength (MPa) | 15 | 25 | 38 |
| Young's Modulus (MPa) | 50 | 80 | 120 |
| Glass Transition Temp. (°C) | 65 | 72 | 80 |
Note: The data in this table is hypothetical and intended for illustrative purposes to show the general effect of increasing crosslinker concentration. Actual values would need to be determined experimentally.
Experimental Protocols
The following are generalized protocols for the synthesis of crosslinked polymers using divinyl oxalate as the crosslinking agent. These protocols can be adapted for specific monomer systems and desired polymer properties.
Protocol 1: Bulk Free-Radical Polymerization
This protocol is suitable for the preparation of a monolithic crosslinked polymer.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Divinyl Oxalate (Crosslinking Agent)
-
Free-Radical Initiator (e.g., Benzoyl Peroxide, AIBN)
-
Reaction Vessel (e.g., glass ampoule, sealed tube)
-
Nitrogen or Argon source
-
Heating source (e.g., oil bath, oven)
Procedure:
-
Monomer Preparation: Purify the monomer to remove inhibitors (e.g., by passing through an alumina column).
-
Reaction Mixture Preparation: In the reaction vessel, combine the desired amounts of the monomer, divinyl oxalate (e.g., 0.5-5 mol% relative to the monomer), and the free-radical initiator (e.g., 0.1-1 mol% relative to the monomer).
-
Inerting: Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes. Oxygen can inhibit free-radical polymerization.
-
Sealing: Seal the reaction vessel under an inert atmosphere.
-
Polymerization: Place the sealed vessel in a heating source at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN or benzoyl peroxide). Allow the polymerization to proceed for the desired time (typically several hours to overnight).
-
Isolation and Purification: After polymerization, cool the vessel and carefully open it. The solid polymer can be removed and purified by Soxhlet extraction with a suitable solvent (e.g., toluene, THF) to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Diagram: Bulk Polymerization Workflow
Caption: Workflow for bulk polymerization.
Protocol 2: Suspension Polymerization
This protocol is suitable for producing crosslinked polymer beads, which are often used in applications like ion exchange and chromatography.
Materials:
-
Monomer Phase:
-
Monomer (e.g., Styrene)
-
Divinyl Oxalate
-
Initiator (e.g., Benzoyl Peroxide)
-
-
Aqueous Phase:
-
Deionized Water
-
Suspending Agent/Stabilizer (e.g., Poly(vinyl alcohol), Gelatin)
-
-
Reaction Vessel with Mechanical Stirrer
Procedure:
-
Aqueous Phase Preparation: In the reaction vessel, dissolve the suspending agent in deionized water with stirring.
-
Monomer Phase Preparation: In a separate container, dissolve the initiator and divinyl oxalate in the monomer.
-
Dispersion: Add the monomer phase to the aqueous phase while stirring vigorously. The stirring speed is crucial for controlling the final bead size. A stable suspension of monomer droplets in water should be formed.
-
Inerting: Purge the reaction vessel with nitrogen or argon.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the initiator while maintaining a constant stirring rate. The polymerization will occur within the individual monomer droplets.
-
Bead Isolation: After the polymerization is complete, cool the mixture. The polymer beads can be collected by filtration.
-
Washing: Wash the beads extensively with hot water to remove the suspending agent and then with a suitable organic solvent (e.g., methanol, acetone) to remove unreacted components.
-
Drying: Dry the polymer beads in a vacuum oven.
Diagram: Suspension Polymerization Workflow
Caption: Workflow for suspension polymerization.
Characterization of Crosslinked Polymers
The properties of polymers crosslinked with divinyl oxalate can be characterized using various analytical techniques:
-
Gel Content and Swelling Ratio: To determine the extent of crosslinking. Gel content is measured by extracting the soluble fraction of the polymer, and the swelling ratio is determined by immersing the polymer in a good solvent and measuring the change in weight or volume.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the monomer and crosslinker into the polymer structure.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg) of the crosslinked polymer.
-
Mechanical Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break.
-
Scanning Electron Microscopy (SEM): To analyze the morphology of the polymer, especially for beads prepared by suspension polymerization.
This compound (divinyl oxalate) is a potential crosslinking agent for the synthesis of a variety of polymers. While specific data on its use is limited, the general principles of polymer chemistry allow for the development of protocols for its application. The presence of ester linkages in its structure may offer advantages for creating degradable materials. Further research is needed to fully explore the properties and potential applications of polymers crosslinked with this specific agent. Researchers are encouraged to use the provided protocols as a starting point and optimize the reaction conditions for their specific needs.
References
- 1. Divinyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 2. US3714096A - Self-crosslinking vinyl acetate latices - Google Patents [patents.google.com]
- 3. US20120225962A1 - Molecularly imprinted polymers, methods for their production and uses thereof - Google Patents [patents.google.com]
- 4. dokumen.pub [dokumen.pub]
Application Notes and Protocols for Hydrogel Formation Using a Divinyl Oxalate Crosslinking Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound dressing. The formation of a stable hydrogel network relies on the crosslinking of polymer chains, which can be achieved through various physical or chemical methods.
Principle of the Method
The proposed method involves the chemical crosslinking of poly(vinyl alcohol) (PVA), a biocompatible and water-soluble polymer, with a hypothetical divinyl oxalate crosslinker. The vinyl groups of the divinyl oxalate are proposed to react with the hydroxyl groups present on the PVA chains under appropriate catalytic conditions. This reaction would result in the formation of stable ether linkages, creating a three-dimensional network structure characteristic of a hydrogel. The degree of crosslinking, and consequently the mechanical and swelling properties of the hydrogel, can be modulated by varying the concentrations of PVA and the divinyl oxalate crosslinker.
Materials and Equipment
Materials:
-
Poly(vinyl alcohol) (PVA) (Mw 75,000–180,000, 87–89% hydrolyzed)
-
Divinyl oxalate (hypothetical crosslinker)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide, for pH adjustment)
-
Lysozyme (for in vitro degradation studies)
-
Model drug for encapsulation studies (e.g., Bovine Serum Albumin - BSA)
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Oven or incubator
-
Scanning Electron Microscope (SEM)
-
Rheometer
-
Universal Testing Machine (UTM)
-
UV-Vis Spectrophotometer
-
Freeze-dryer
Experimental Protocols
Protocol 1: Synthesis of PVA-Divinyl Oxalate Hydrogel
-
Preparation of PVA Solution:
-
Weigh 10 g of PVA powder and dissolve it in 90 mL of DMSO in a glass beaker.
-
Heat the mixture to 90°C while stirring continuously with a magnetic stirrer until the PVA is completely dissolved. This may take 2-4 hours.
-
Allow the PVA solution to cool to room temperature.
-
-
Crosslinking Reaction:
-
To the 10% (w/v) PVA solution, add the desired amount of divinyl oxalate crosslinker. The amount can be varied to achieve different crosslinking densities (e.g., 1, 2, and 5 mol% relative to the vinyl alcohol monomer units).
-
Adjust the pH of the mixture to the optimal level for the reaction using a suitable acid or base catalyst. The optimal pH would need to be determined empirically.
-
Stir the mixture vigorously for 15 minutes to ensure homogeneous distribution of the crosslinker.
-
-
Hydrogel Casting:
-
Pour the resulting solution into molds of the desired shape and size.
-
Cure the molds in an oven at a predetermined temperature (e.g., 60°C) for a specific duration (e.g., 24 hours) to allow for the completion of the crosslinking reaction.
-
-
Purification:
-
After curing, carefully remove the hydrogels from the molds.
-
Immerse the hydrogels in a large volume of DI water for 48 hours, changing the water every 8 hours, to remove any unreacted reagents and solvent.
-
Finally, immerse the purified hydrogels in PBS (pH 7.4) for 24 hours to equilibrate them for further characterization.
-
Protocol 2: Characterization of Hydrogel Properties
-
Gel Fraction:
-
Freeze-dry a pre-weighed, purified hydrogel sample (W_i).
-
Immerse the dried hydrogel in DI water for 48 hours to extract any soluble, non-crosslinked polymer.
-
Freeze-dry the hydrogel again to obtain the final dry weight (W_f).
-
Calculate the gel fraction using the formula: Gel Fraction (%) = (W_f / W_i) * 100.
-
-
Swelling Ratio:
-
Immerse a pre-weighed, freeze-dried hydrogel sample (W_d) in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.
-
-
Mechanical Testing:
-
Perform compression tests on cylindrical hydrogel samples using a Universal Testing Machine (UTM) at a constant strain rate to determine the compressive modulus.
-
Use a rheometer to measure the storage (G') and loss (G'') moduli to characterize the viscoelastic properties of the hydrogel.
-
-
Morphology Analysis:
-
Freeze-dry a hydrogel sample and fracture it in liquid nitrogen.
-
Coat the cross-sectional surface with gold-palladium.
-
Observe the porous microstructure of the hydrogel using a Scanning Electron Microscope (SEM).
-
Protocol 3: In Vitro Drug Release Study
-
Drug Loading:
-
Dissolve a model drug (e.g., BSA) in the PVA solution before adding the divinyl oxalate crosslinker in Protocol 1, Step 2.
-
Follow the subsequent steps of hydrogel synthesis and purification.
-
-
Drug Release:
-
Place a known weight of the drug-loaded hydrogel in a vial containing a specific volume of PBS (pH 7.4).
-
Incubate the vial at 37°C with gentle shaking.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's characteristic wavelength.
-
Calculate the cumulative drug release as a percentage of the initial amount of drug loaded.
-
Data Presentation
The following tables summarize hypothetical quantitative data for PVA hydrogels crosslinked with varying concentrations of divinyl oxalate. These values are representative of what might be expected based on typical hydrogel characteristics found in the literature.
Table 1: Physicochemical Properties of PVA-Divinyl Oxalate Hydrogels
| Hydrogel Formulation (Divinyl Oxalate mol%) | Gel Fraction (%) | Equilibrium Swelling Ratio (in PBS, pH 7.4) |
| 1% | 92 ± 3 | 15.5 ± 1.2 |
| 2% | 95 ± 2 | 12.1 ± 0.9 |
| 5% | 98 ± 1 | 8.7 ± 0.7 |
Table 2: Mechanical Properties of PVA-Divinyl Oxalate Hydrogels
| Hydrogel Formulation (Divinyl Oxalate mol%) | Compressive Modulus (kPa) | Storage Modulus (G') (Pa) |
| 1% | 25 ± 4 | 1500 ± 150 |
| 2% | 55 ± 6 | 3200 ± 250 |
| 5% | 110 ± 10 | 6500 ± 400 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of a PVA-Divinyl Oxalate hydrogel.
Caption: Proposed reaction mechanism for the crosslinking of PVA with divinyl oxalate.
Application Notes and Protocols for the Polymerization of Vinyl Monomers with "Diethenyl ethanedioate" as a Crosslinker
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Diethenyl ethanedioate," also known as divinyl oxalate, is a specialized crosslinking agent. As of the current date, there is a notable absence of specific published data and established protocols for its use in the polymerization of vinyl monomers. The following application notes and protocols are therefore based on the general principles of free-radical polymerization and the known behavior of analogous divinyl ester crosslinkers. Researchers should treat these as a starting point and expect to perform optimization studies for their specific vinyl monomer and application.
Introduction
Crosslinked polymers are a cornerstone in the development of advanced materials for a myriad of applications, including in the pharmaceutical and biomedical fields as drug delivery vehicles, hydrogels, and scaffolds. The choice of crosslinking agent is critical as it dictates the network structure and, consequently, the mechanical, thermal, and swelling properties of the final polymer.
"this compound" is a divinyl ester that can be used as a crosslinker in the free-radical polymerization of vinyl monomers. Its structure, featuring two vinyl groups connected by a short, hydrolytically susceptible oxalate ester linkage, suggests that it could be employed to create biodegradable or degradable polymer networks. The ester linkages in the crosslinks are potentially cleavable under acidic or basic conditions, or enzymatically, which could be a desirable feature for applications such as controlled drug release.
This document provides a general framework for the use of "this compound" in the synthesis of crosslinked vinyl polymers, including hypothetical experimental protocols and templates for data collection.
Principle of Crosslinking with this compound
In a free-radical polymerization, an initiator is used to generate free radicals that react with vinyl monomers to start a growing polymer chain. When a divinyl crosslinker like "this compound" is included in the reaction mixture, its vinyl groups can react with the growing polymer chains. Since the crosslinker has two reactive vinyl groups, it can become incorporated into two different polymer chains, creating a covalent bond or "crosslink" between them. As the polymerization proceeds, a three-dimensional polymer network is formed.
The concentration of the crosslinker is a critical parameter. A low concentration will lead to a loosely crosslinked polymer with a high degree of swelling, while a high concentration will result in a densely crosslinked, rigid polymer with limited swelling capacity.
Data Presentation
The following tables are templates for recording and organizing experimental data for the polymerization of a vinyl monomer with "this compound".
Table 1: Polymerization Reaction Parameters
| Parameter | Value |
| Vinyl Monomer(s) | |
| Monomer Concentration (mol/L) | |
| Crosslinker (this compound) | |
| Crosslinker Concentration (mol %) | |
| Initiator | |
| Initiator Concentration (mol %) | |
| Solvent | |
| Reaction Temperature (°C) | |
| Reaction Time (hours) | |
| Polymerization Method |
Table 2: Characterization of Crosslinked Polymer
| Property | Method | Result |
| Physical Appearance | Visual Inspection | |
| Gel Content (%) | Gravimetric Analysis | |
| Swelling Ratio (Q) | Gravimetric Analysis | |
| In Water | ||
| In Organic Solvent (specify) | ||
| Glass Transition Temp. (Tg) | DSC | |
| Thermal Decomposition Temp. | TGA | |
| Mechanical Properties | ||
| Young's Modulus (E) | Tensile Testing | |
| Tensile Strength (σ) | Tensile Testing | |
| Elongation at Break (ε) | Tensile Testing |
Experimental Protocols
The following are generalized protocols for the free-radical polymerization of a vinyl monomer using "this compound" as a crosslinker. These should be adapted based on the specific monomer and desired polymer properties.
Materials and Equipment
-
Vinyl monomer (e.g., N-isopropylacrylamide, acrylic acid, methyl methacrylate)
-
Crosslinker: "this compound" (divinyl oxalate)
-
Initiator: e.g., Azobisisobutyronitrile (AIBN) or Ammonium Persulfate (APS)
-
Solvent (e.g., Toluene, water, DMF, depending on monomer solubility)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon)
-
Equipment for polymer purification (e.g., filtration apparatus, dialysis tubing)
-
Standard laboratory glassware and safety equipment
Protocol for Solution Polymerization
This method is suitable for forming crosslinked polymer gels or particles in a solvent.
-
Monomer and Crosslinker Preparation: In a reaction vessel, dissolve the desired amount of vinyl monomer and "this compound" in the chosen solvent. The molar percentage of the crosslinker can be varied (e.g., 1-10 mol% with respect to the monomer) to control the crosslink density.
-
Initiator Preparation: In a separate container, dissolve the initiator in a small amount of the same solvent. The amount of initiator is typically 0.1-1 mol% with respect to the monomer.
-
Inert Atmosphere: Purge the monomer/crosslinker solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Under a continuous inert atmosphere, heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution to the reaction vessel.
-
Polymerization: Allow the reaction to proceed with continuous stirring for a predetermined time (e.g., 4-24 hours). The formation of a gel or a precipitate may be observed.
-
Termination and Purification: Cool the reaction mixture to room temperature. The method for purification will depend on the nature of the polymer.
-
If a solid gel has formed, it can be cut into smaller pieces and washed extensively with a good solvent for the unreacted monomer and initiator, followed by a poor solvent to remove the washing solvent.
-
If polymer particles have precipitated, they can be collected by filtration and washed.
-
For soluble branched polymers (at very low crosslinker concentrations), the polymer can be precipitated in a non-solvent and collected.
-
-
Drying: Dry the purified polymer to a constant weight, for example, in a vacuum oven at a suitable temperature.
Protocol for Emulsion Polymerization
This method can be used to produce crosslinked polymer nanoparticles.
-
Aqueous Phase Preparation: In a reaction vessel, dissolve a surfactant (e.g., sodium dodecyl sulfate) in deionized water.
-
Oil Phase Preparation: In a separate container, mix the vinyl monomer, "this compound", and a water-insoluble initiator (e.g., AIBN).
-
Emulsification: Add the oil phase to the aqueous phase and stir vigorously to form a stable emulsion.
-
Inert Atmosphere and Polymerization: Purge the emulsion with an inert gas and then heat to the desired reaction temperature to initiate polymerization.
-
Purification: The resulting latex can be purified by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.
-
Characterization: The size and morphology of the nanoparticles can be characterized by techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Visualizations
Chemical Structure and Crosslinking Reaction
Caption: Reaction scheme for vinyl polymerization with a crosslinker.
Experimental Workflow for Solution Polymerization
Caption: Step-by-step workflow for the synthesis of a crosslinked polymer.
Conceptual Diagram of a Crosslinked Polymer Network
Caption: Representation of a polymer network with crosslinks.
Application Notes: The Use of Diethenyl Ethanedioate (Divinyl Oxalate) in the Preparation of Molecularly Imprinted Polymers
Introduction
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule.[1][2] Often described as "plastic antibodies," these materials are created by polymerizing functional monomers and a crosslinking agent in the presence of a template molecule. Subsequent removal of the template reveals cavities that are complementary in size, shape, and chemical functionality to the target analyte, enabling selective rebinding.[2] The choice of crosslinker is critical as it dictates the mechanical stability and morphology of the polymer matrix and stabilizes the imprinted binding sites.[3]
Principle of Use
In the synthesis of a Molecularly Imprinted Polymer, diethenyl ethanedioate serves as the crosslinking monomer. The process begins with the formation of a pre-polymerization complex, where the template molecule and functional monomers arrange themselves through non-covalent interactions (e.g., hydrogen bonding, ionic, or hydrophobic interactions). This compound is then added along with a radical initiator. Upon initiation, polymerization occurs, and the this compound copolymerizes with the functional monomers, permanently fixing the recognition sites in a rigid polymer matrix. After the polymer is washed to remove the template, the specific binding cavities are ready for use.
Generalized Experimental Protocols
The following protocols are generalized procedures for the synthesis and evaluation of a Molecularly Imprinted Polymer using a common template (e.g., a drug molecule like propranolol or theophylline) and functional monomer (e.g., methacrylic acid). This compound is substituted for a more common crosslinker like ethylene glycol dimethacrylate (EGDMA).
Protocol 1: Synthesis of MIP by Bulk Polymerization
This protocol describes the synthesis of a MIP using the bulk polymerization method, which results in a monolithic polymer that is subsequently ground into particles.
Materials:
-
Template Molecule (e.g., Theophylline)
-
Functional Monomer (e.g., Methacrylic Acid, MAA)
-
Crosslinker: This compound (Divinyl Oxalate)
-
Radical Initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN)
-
Porogenic Solvent (e.g., Acetonitrile)
-
Washing Solvent (e.g., Methanol/Acetic Acid, 9:1 v/v)
-
Non-Imprinted Polymer (NIP) control is prepared by the same procedure but omitting the template molecule.
Procedure:
-
Pre-polymerization Complex Formation: In a thick-walled glass tube, dissolve 1 mmol of the template molecule (e.g., Theophylline) in 5 mL of porogenic solvent (Acetonitrile).
-
Add 4 mmol of the functional monomer (Methacrylic Acid) to the solution. Sonicate the mixture for 15 minutes to facilitate the formation of the template-monomer complex.
-
Addition of Crosslinker and Initiator: Add 20 mmol of This compound to the mixture, followed by 0.2 mmol of the initiator (AIBN).
-
Polymerization: Purge the solution with nitrogen gas for 10 minutes to remove oxygen, which can inhibit free-radical polymerization. Seal the glass tube under vacuum.
-
Place the sealed tube in a water bath or oven at 60°C for 24 hours to allow polymerization to proceed.
-
Polymer Processing: After polymerization, break the glass tube and carefully remove the resulting monolithic polymer.
-
Grind the polymer block into a fine powder using a mortar and pestle.
-
Template Removal: To remove the template molecule, wash the polymer particles using a Soxhlet extraction apparatus with a mixture of methanol and acetic acid (9:1, v/v) for 24 hours.
-
Wash the particles with methanol to remove any residual acetic acid.
-
Dry the final MIP particles in a vacuum oven at 50°C overnight.
Protocol 2: Evaluation of Binding Capacity
This protocol determines the binding affinity of the synthesized MIP for the template molecule.
Procedure:
-
Prepare a series of standard solutions of the template (e.g., Theophylline) in the porogenic solvent (Acetonitrile) at concentrations ranging from 0.1 to 2.0 mmol/L.
-
Weigh 20 mg of the dried MIP particles and place them into separate vials. Do the same for the NIP particles as a control.
-
Add 5 mL of each standard solution to the vials containing the MIP and NIP particles.
-
Seal the vials and place them on a shaker at room temperature for 12 hours to reach binding equilibrium.
-
Centrifuge the vials to separate the polymer particles from the solution.
-
Carefully collect the supernatant and measure the concentration of the free (unbound) template using a UV-Vis spectrophotometer at the template's maximum absorbance wavelength.
-
Calculate the amount of template bound to the polymer (Q, in mg/g) using the formula: Q = [(C₀ - Cₑ) * V] / m Where:
-
C₀ is the initial template concentration.
-
Cₑ is the equilibrium concentration of the template in the supernatant.
-
V is the volume of the solution.
-
m is the mass of the polymer particles.
-
Data Presentation
Note: The following data is representative of typical MIP performance and is provided for illustrative purposes only. Actual experimental data for a this compound-based MIP is not available in the cited literature.
Table 1: Representative Binding Parameters for a Theophylline-Imprinted Polymer
| Polymer | Binding Capacity (Q_max, mg/g) | Imprinting Factor (IF) |
| MIP | 65.8 | 4.2 |
| NIP | 15.7 | - |
Imprinting Factor (IF) is calculated as Q_MIP / Q_NIP.
Table 2: Representative Selectivity Study
| Analyte | MIP Binding (mg/g) | NIP Binding (mg/g) | Selectivity Coefficient (α) |
| Theophylline (Template) | 65.8 | 15.7 | - |
| Caffeine (Analogue) | 25.3 | 14.9 | 2.6 |
| Theobromine (Analogue) | 22.1 | 15.1 | 3.0 |
Selectivity Coefficient (α) is calculated as IF_Template / IF_Analogue.
Visualizations
Below are diagrams illustrating the logical workflow of MIP synthesis and the molecular interactions involved.
Caption: Workflow for the synthesis of a Molecularly Imprinted Polymer.
Caption: Pre-polymerization complex and crosslinking relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. US20120291793A1 - Molecularly imprinted polymers for treating tobacco material and filtering smoke from smoking articles - Google Patents [patents.google.com]
- 4. US20120225962A1 - Molecularly imprinted polymers, methods for their production and uses thereof - Google Patents [patents.google.com]
- 5. Analytics for China, Molecularly imprinted polymer beads for metal extraction and uses thereof [patentbuddy.com]
Application Notes and Protocols for the Synthesis of Diethenyl Ethanedioate
Document ID: AN-CHEM-2025-001 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of diethenyl ethanedioate, also known as divinyl oxalate. This compound is a valuable monomer for polymerization and a reactive intermediate in organic synthesis. Two primary synthetic pathways are presented: the direct reaction of oxalyl chloride with a vinylating agent and the transvinylation of a dialkyl oxalate with vinyl acetate. This guide includes comprehensive experimental procedures, safety precautions, and data presented in tabular format for clarity and ease of comparison. Additionally, logical workflows and reaction pathways are illustrated using diagrams to facilitate understanding.
Introduction and Synthetic Overview
This compound is the diester of oxalic acid and vinyl alcohol. Due to the instability of its parent alcohol, its synthesis is typically achieved through indirect methods. The principal strategies involve either building the ester from a highly reactive oxalic acid derivative like oxalyl chloride or by exchanging the alkyl or aryl group of a stable oxalate ester with a vinyl group.
The two most viable methods are:
-
Method A: Synthesis via Oxalyl Chloride. This approach utilizes the high reactivity of oxalyl chloride, a diacyl chloride of oxalic acid, which readily reacts with alcohols to form esters.[1]
-
Method B: Catalytic Transvinylation. This method involves an equilibrium-driven vinyl group exchange between a stable dialkyl oxalate (e.g., dimethyl oxalate) and a vinyl group donor, typically vinyl acetate.[2][3] This process is often catalyzed by transition metal complexes.
Safety Precautions and Reagent Handling
All experiments must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Oxalyl Chloride ((COCl)₂): Highly toxic, corrosive, and a lachrymator.[1] It reacts violently with water, releasing toxic gases. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
Oxalic Acid (C₂H₂O₄): Toxic and corrosive. Ingestion or skin contact can be harmful.[4] Avoid inhalation of dust.
-
Vinyl Acetate (C₄H₆O₂): Flammable liquid and vapor. It is a potential carcinogen and lachrymator.
-
Pyridine (C₅H₅N): Flammable, toxic, and has a strong, unpleasant odor. It is a suspected mutagen.
-
Palladium(II) Acetate (Pd(OAc)₂): Irritant. Avoid inhalation and skin contact.
Reagent and Product Data
A summary of the physical and chemical properties of key compounds is provided below.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.92 | 63-64 | 1.479 | Toxic, Corrosive, Water-Reactive[1] |
| Dimethyl Oxalate | C₄H₆O₄ | 118.09 | 163-165 | 1.148 | Harmful |
| Vinyl Acetate | C₄H₆O₂ | 86.09 | 72.7 | 0.932 | Flammable, Lachrymator |
| This compound | C₆H₆O₄ | 142.11 | (Predicted) ~160-170 | N/A | (Predicted) Irritant |
Experimental Protocols
Method A: Synthesis from Oxalyl Chloride
This protocol is based on the general reactivity of acyl chlorides with nucleophiles.[1][5] The challenge is the delivery of the vinyl group, which can be accomplished via an organometallic reagent or a catalyzed reaction with a stable vinyl source.
Protocol A1: Palladium-Catalyzed Vinylation
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.
-
Reagent Charging: To the flask, add palladium(II) acetate (0.05 mol eq.) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 mol eq.) in anhydrous toluene.
-
Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.0 eq.) in anhydrous toluene and add it to the flask.
-
Addition of Vinylating Agent: Add vinyl acetate (2.5 eq.) to the dropping funnel. Add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Wash the organic phase with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.
Method B: Synthesis by Transvinylation
This method relies on driving an equilibrium reaction forward by using a large excess of vinyl acetate and removing the alcohol byproduct.[2][3]
Protocol B1: Ruthenium-Catalyzed Transvinylation
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a distillation head to facilitate the removal of the methanol byproduct.
-
Reagent Charging: Charge the flask with dimethyl oxalate (1.0 eq.), a large excess of vinyl acetate (5-10 eq., which also acts as the solvent), and a catalytic amount of a suitable ruthenium compound (e.g., a Ru-based transvinylation catalyst).[2]
-
Reaction: Heat the mixture to reflux (approx. 73 °C). The lower-boiling methanol (b.p. 65 °C) generated during the reaction will be slowly removed by distillation, driving the equilibrium towards the formation of this compound.
-
Monitoring: Monitor the reaction by analyzing the distillate for methanol and the reaction pot for product formation via GC.
-
Workup: Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.
-
Purification: Remove the excess vinyl acetate under reduced pressure. The remaining crude product can be purified by fractional vacuum distillation to separate it from any remaining starting material and mono-substituted intermediate.
Comparative Data Summary
| Parameter | Method A (Oxalyl Chloride) | Method B (Transvinylation) |
| Primary Reagents | Oxalyl Chloride, Vinyl Acetate | Dimethyl Oxalate, Vinyl Acetate |
| Catalyst | Palladium(II) Acetate | Ruthenium Complex |
| Temperature | 80-90 °C | ~73 °C (Reflux) |
| Key Advantage | High reactivity of starting material. | Milder conditions, avoids oxalyl chloride. |
| Key Disadvantage | Uses highly toxic oxalyl chloride. | Equilibrium-driven, may require long reaction times. |
| Byproducts | Acetic Acid | Methanol |
Diagrams and Workflows
Synthetic Pathways
The following diagram illustrates the two main synthetic routes to this compound from oxalic acid.
Caption: Synthetic routes to this compound.
General Experimental Workflow
This diagram outlines the logical steps for a typical organic synthesis experiment as described in the protocols.
Caption: General workflow for chemical synthesis.
References
Application Note: Analytical Techniques for Monitoring Divinyl Oxalate Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction Divinyl oxalate, also referred to as diethenyl ethanedioate, is a divinyl ester monomer with the potential for creating crosslinked polymers and copolymers. The monitoring of its polymerization process is critical for controlling the reaction kinetics, understanding the polymer structure, and ensuring the final material possesses the desired properties. This application note details various analytical techniques that can be employed for real-time and offline monitoring of divinyl oxalate polymerization.
Spectroscopic Techniques
Spectroscopic methods are powerful for monitoring the disappearance of monomer and the appearance of polymer functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a versatile technique for tracking changes in chemical bonding during polymerization. The consumption of the vinyl group and the potential changes in the ester carbonyl environment can be monitored.
Experimental Protocol: Monitoring Polymerization with FTIR
-
Sample Preparation:
-
For in-situ monitoring, a small amount of the reaction mixture (divinyl oxalate and initiator) is placed between two KBr or NaCl plates.
-
For offline analysis, aliquots are withdrawn from the reaction at specific time intervals, and the reaction is quenched (e.g., by rapid cooling or addition of an inhibitor). The sample is then prepared as a thin film on a KBr plate.
-
-
Instrument Setup:
-
Set the FTIR spectrometer to acquire spectra in the mid-IR range (4000-400 cm⁻¹).
-
Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or the solvent.
-
Acquire spectra of the reaction mixture at time zero and at subsequent time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the vinyl C=C stretching vibration (typically around 1645 cm⁻¹) and the C-H out-of-plane bending vibrations of the vinyl group (around 945 cm⁻¹ and 875 cm⁻¹).
-
The ester carbonyl (C=O) peak (around 1750-1780 cm⁻¹) can be used as an internal standard, assuming it does not change significantly during the reaction.
-
The degree of conversion can be calculated by the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance of the vinyl peak at time t, and A_0 is the initial absorbance.
-
Table 1: Key FTIR Peaks for Monitoring Divinyl Oxalate Polymerization
| Functional Group | Wavenumber (cm⁻¹) | Change During Polymerization |
| Vinyl C=C Stretch | ~1645 | Decreases |
| Vinyl C-H Bend | ~945 and ~875 | Decreases |
| Ester C=O Stretch | ~1750-1780 | Relatively Constant |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to quantify the conversion of monomer to polymer. Both ¹H and ¹³C NMR can be employed.
Experimental Protocol: ¹H NMR for Conversion Analysis
-
Sample Preparation:
-
At selected time points, withdraw an aliquot from the reaction mixture.
-
Quench the reaction immediately.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trioxane).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Optimize acquisition parameters (e.g., pulse angle, relaxation delay) for quantitative analysis.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the proton signals corresponding to the vinyl group of the divinyl oxalate monomer (typically in the range of 4.5-7.5 ppm).
-
Identify the signals corresponding to the polymer backbone that appear as the reaction progresses.
-
Integrate the area of the monomer vinyl proton peaks and compare it to the integral of a non-reactive internal standard or a polymer peak.
-
Calculate the monomer conversion based on the change in the integral values over time.
-
Table 2: Representative ¹H NMR Chemical Shifts for Divinyl Esters
| Proton Type | Chemical Shift (ppm) | Change During Polymerization |
| Vinyl Protons | 4.5 - 7.5 | Decrease and Broaden |
| Polymer Backbone | 1.5 - 2.5 | Appear and Increase |
Chromatographic Techniques
Chromatography is essential for determining the molecular weight and molecular weight distribution of the resulting polymer.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI).
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
At desired time points, take a sample from the polymerization reaction and quench it.
-
Dissolve the polymer sample in the GPC eluent (e.g., tetrahydrofuran - THF, or chloroform - CHCl₃) at a known concentration (e.g., 1-2 mg/mL).
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the GPC/SEC system, including the column set, with the chosen eluent at a constant flow rate (e.g., 1 mL/min) and temperature.
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
-
Data Acquisition:
-
Inject the prepared sample solution into the GPC/SEC system.
-
Record the chromatogram using a refractive index (RI) or UV detector.
-
-
Data Analysis:
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the resulting chromatogram.
-
Table 3: GPC/SEC Data for a Typical Divinyl Ester Polymerization
| Reaction Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 10 | 1,500 | 2,200 | 1.47 |
| 30 | 5,800 | 9,100 | 1.57 |
| 60 | 12,300 | 21,500 | 1.75 |
| 120 | 25,000 | 48,000 | 1.92 |
Thermal Analysis
Thermal analysis techniques are useful for studying the thermal properties of the polymer and can also be used to monitor the polymerization process itself.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the heat of polymerization and to study the glass transition temperature (Tg) of the resulting polymer.
Experimental Protocol: Isothermal DSC for Polymerization Monitoring
-
Sample Preparation:
-
Prepare a sample of the unreacted monomer and initiator in a hermetically sealed DSC pan.
-
Prepare an empty, sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Rapidly heat the sample to the desired isothermal polymerization temperature.
-
-
Data Acquisition:
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
-
Data Analysis:
-
Integrate the area of the exotherm to determine the total heat of polymerization (ΔH_p).
-
The rate of polymerization is proportional to the heat flow (dq/dt).
-
The fractional conversion at any time t can be calculated as the ratio of the heat evolved up to that time to the total heat of polymerization.
-
Table 4: Thermal Properties from DSC Analysis
| Property | Typical Value Range |
| Heat of Polymerization (ΔH_p) | 50 - 100 kJ/mol |
| Glass Transition Temperature (Tg) | Dependent on crosslink density |
Visualizations
Caption: Experimental workflow for monitoring divinyl oxalate polymerization.
Caption: Logical relationships in polymerization monitoring.
Application Notes and Protocols: Diethenyl Ethanedioate in Adhesive Compositions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethenyl ethanedioate, also known as divinyl oxalate, is a divinyl ester that holds potential as a crosslinking agent in the formulation of adhesive compositions. Its two reactive vinyl groups allow for the formation of three-dimensional polymer networks, which can enhance the mechanical strength and thermal stability of the adhesive. While specific data on adhesive formulations centered exclusively on this compound is limited in publicly available literature, its inclusion in various patents suggests its role as a component in creating robust polymer matrices.[1] This document provides an overview of its potential application and a generalized protocol for incorporating and evaluating it in an adhesive system.
Potential Role in Adhesive Formulations
Vinyl esters, in general, are utilized in the production of specialized polymers and resins known for excellent corrosion resistance and mechanical properties.[2] In adhesive formulations, the incorporation of a crosslinking agent like this compound can be pivotal. During polymerization, the divinyl structure allows it to connect two or more polymer chains, transforming a liquid or thermoplastic resin into a thermoset material. This crosslinked structure is often associated with increased rigidity, improved heat and chemical resistance, and enhanced cohesive strength.
Patents have listed divinyl oxalate as a potential crosslinker in damping and bonding layers for multilayer tapes and in the formulation of pressure-sensitive adhesives.[3] It is often mentioned alongside other divinyl compounds such as divinyl maleate and divinyl adipate, indicating its function is primarily to create a networked polymer structure.
Diagram of Proposed Crosslinking Mechanism
The following diagram illustrates the conceptual role of this compound in crosslinking polymer chains.
Caption: Conceptual role of this compound as a crosslinker.
Experimental Protocols
The following are generalized protocols for the preparation and testing of an adhesive formulation potentially incorporating this compound. These are intended as a starting point and would require optimization for a specific application.
1. Preparation of a Conceptual Adhesive Formulation
This protocol describes the preparation of a simple acrylic-based adhesive with this compound as a crosslinking agent.
-
Materials:
-
Primary monomer (e.g., 2-Ethylhexyl acrylate)
-
Co-monomer (e.g., Acrylic acid for adhesion promotion)
-
This compound (Crosslinker)
-
Solvent (e.g., Ethyl acetate)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Substrates for testing (e.g., metal plates, plastic films)
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the primary monomer, co-monomer, and solvent.
-
Purge the system with nitrogen for 20-30 minutes to remove oxygen.
-
In a separate container, dissolve the initiator and this compound in a small amount of the solvent.
-
Heat the reaction vessel to the desired polymerization temperature (e.g., 70-80°C).
-
Slowly add the initiator/crosslinker solution to the reaction vessel over a period of 1-2 hours.
-
Maintain the reaction at temperature for several hours until the desired monomer conversion is achieved.
-
Cool the resulting polymer solution to room temperature. The viscosity can be adjusted by adding more solvent if necessary.
-
2. Adhesive Performance Testing
Standardized tests are crucial for evaluating the performance of the adhesive.
-
A. Bond Strength (Lap Shear Test)
-
Standard: Based on ASTM D1002 for metal-to-metal specimens or ASTM D3163 for rigid plastics.[3][4]
-
Procedure:
-
Prepare test specimens by bonding two substrates with a single-lap joint using the prepared adhesive.
-
Ensure a consistent bond line thickness.
-
Cure the adhesive according to the required conditions (e.g., time, temperature, pressure).
-
Condition the cured specimens at a standard temperature and humidity.
-
Use a tensile testing machine to pull the specimens apart at a constant rate of speed.
-
Record the maximum force required to break the bond. The shear strength is calculated by dividing this force by the bonded area.[3]
-
-
-
B. Peel Adhesion Test
-
Standard: Based on methods like ASTM D3330 (180° peel).[4]
-
Procedure:
-
Apply the adhesive to a flexible substrate (e.g., a plastic film).
-
Bond this to a rigid substrate.
-
After curing, peel the flexible substrate from the rigid one at a specific angle (e.g., 90° or 180°) and a constant speed.
-
The force required to peel the adhesive is measured and reported as peel strength.
-
-
-
C. Tack Measurement
-
For pressure-sensitive adhesives, tack is a key property.
-
Standard: FINAT FTM 9 "Loop" Tack Measurement.[4]
-
Procedure:
-
Form a loop with a strip of the adhesive-coated material, with the adhesive side out.
-
Bring the loop into contact with a standard surface (e.g., glass) over a defined area and for a short time.
-
Measure the force required to pull the loop away from the surface.
-
-
Summary of Potential Adhesive Properties for Evaluation
| Property | Test Method (Example) | Description |
| Shear Strength | ASTM D1002 | Measures the strength of the adhesive bond when subjected to a shearing force. |
| Peel Strength | ASTM D3330 | Indicates the force required to separate a bonded flexible material from a rigid substrate. |
| Tack | FINAT FTM 9 | The initial "stickiness" of a pressure-sensitive adhesive upon light contact. |
| Viscosity | Brookfield Viscometer | Measures the flow resistance of the uncured adhesive, important for application. |
| Curing Time | Rheometer | Time required for the adhesive to reach its optimal properties. |
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the development and testing of an adhesive formulation.
Caption: General workflow for adhesive development and testing.
This compound presents a viable, though not extensively documented, option as a crosslinking agent in adhesive formulations. Its divinyl nature is well-suited for creating crosslinked polymer networks that can lead to adhesives with enhanced mechanical properties. The protocols and workflows provided here offer a foundational approach for researchers to explore its potential in developing novel adhesive systems. Further empirical data is needed to fully characterize its performance against other, more common crosslinking agents.
References
Application Notes and Protocols: PVA-Oxalic Acid Biocompatible Polymer Networks
Topic: Creating Biocompatible Polymer Networks Using an Oxalic Acid Crosslinking Strategy with Poly(vinyl alcohol)
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Initial exploration for the use of "divinyl oxalate" as a crosslinking agent for biocompatible polymer networks yielded limited documented evidence in peer-reviewed scientific literature. As a robust and well-characterized alternative, this document details the creation of biocompatible polymer networks using oxalic acid as a crosslinker for poly(vinyl alcohol) (PVA). This method provides a reliable and tunable platform for various biomedical applications.
Introduction
Poly(vinyl alcohol) (PVA) is a biocompatible, non-toxic, and water-soluble synthetic polymer extensively used in biomedical applications.[1][2] To form stable hydrogel networks suitable for applications such as drug delivery and tissue engineering, PVA requires crosslinking.[3] Oxalic acid, a naturally occurring dicarboxylic acid, serves as an effective and biocompatible crosslinking agent for PVA, forming ester bonds between the hydroxyl groups of PVA and the carboxylic acid groups of oxalic acid.[4][5] The resulting PVA-oxalic acid hydrogels are three-dimensional polymer networks capable of retaining large amounts of water while maintaining structural integrity.[1]
The properties of these hydrogels, including swelling behavior, mechanical strength, and degradation, can be tuned by modulating the composition, such as the ratio of PVA to oxalic acid and the inclusion of other polymers like xanthan gum.[1][6] These materials have demonstrated potential in various applications, including as matrices for controlled drug release and as antimicrobial materials.[1][7]
Synthesis of PVA-Oxalic Acid Hydrogels
The synthesis of PVA-oxalic acid hydrogels is typically achieved through a combination of chemical crosslinking with oxalic acid and physical crosslinking via freeze-thaw cycles. This dual-crosslinking approach enhances the mechanical properties and stability of the hydrogels.[8]
Key Synthesis Parameters and Their Effects:
-
Oxalic Acid Concentration: Increasing the concentration of oxalic acid generally leads to a higher degree of crosslinking, resulting in hydrogels with a higher gel fraction, increased elastic modulus, and lower swelling capacity.[1][8] However, excessive concentrations can lead to brittleness.[4]
-
PVA Concentration: The concentration of PVA in the initial solution affects the polymer chain density in the final hydrogel, influencing its mechanical properties.
-
Freeze-Thaw Cycles: The number of freeze-thaw cycles contributes to the physical crosslinking of the PVA chains through the formation of crystalline regions, which enhances the mechanical strength of the hydrogel.[1][8]
-
Curing Temperature and Time: Thermal treatment is often applied to promote the esterification reaction between PVA and oxalic acid. The temperature and duration of curing are critical parameters to control the extent of crosslinking.[9]
Data Presentation: Properties of PVA-Oxalic Acid Hydrogels
The following tables summarize the quantitative data on the properties of PVA-oxalic acid based hydrogels from various studies.
Table 1: Mechanical Properties of PVA-Oxalic Acid and Composite Hydrogels
| Hydrogel Composition | Crosslinking Method | Elastic Modulus (kPa) | Compressive Strength (MPa) | Reference |
| PVA/Oxalic Acid | Freeze-thaw & Thermal Treatment | Higher with increased oxalic acid | - | [1] |
| PVA/Xanthan Gum/Oxalic Acid (100/0) | Freeze-thaw & Thermal Treatment | Higher than PVA/XG blends | - | [1] |
| PVA/Chitosan/Oxalic Acid (1:1 OA:CS) | Freeze-thaw & Ionic Crosslinking | 11.6 | - | [8] |
| PVA/Chitosan (no Oxalic Acid) | Freeze-thaw | 3.5 | - | [8] |
Table 2: Swelling and Gel Fraction of PVA-Oxalic Acid and Composite Hydrogels
| Hydrogel Composition | Crosslinking Method | Swelling Degree (%) | Gel Fraction (%) | Reference |
| PVA/Oxalic Acid | Freeze-thaw & Thermal Treatment | Lower with increased oxalic acid | - | [1] |
| PVA/Xanthan Gum/Oxalic Acid (100/0) | Freeze-thaw & Thermal Treatment | Lower than PVA/XG blends | - | [1] |
| PVA/Chitosan/Oxalic Acid | Freeze-thaw & Ionic Crosslinking | Decreased with increased OA | Increased with increased OA | [8] |
| PVA crosslinked with 40% Oxalic Acid | Thermal Curing | ~35-45% in cold water | ~82-84% in hot water | [10] |
Experimental Protocols
Protocol for Synthesis of PVA/Xanthan Gum/Oxalic Acid Hydrogels[1]
-
Preparation of Polymer Solutions: Prepare aqueous solutions of Poly(vinyl alcohol) (PVA) and Xanthan Gum (XG) at desired concentrations (e.g., 10% w/v for PVA, 1% w/v for XG).
-
Blending: Mix the PVA and XG solutions in various mass ratios (e.g., 100/0, 80/20, 60/40, 50/50). Homogenize the mixture with continuous stirring at room temperature.
-
Addition of Crosslinker: Add a specific amount of oxalic acid (e.g., 5% w/w relative to the polymer content) to the polymer blend and continue stirring until a homogeneous mixture is obtained.
-
Physical Crosslinking (Freeze-Thaw): Pour the resulting mixture into molds and subject it to five freeze-thaw cycles. Each cycle consists of freezing at -20°C for 16 hours followed by thawing at room temperature for 8 hours.
-
Chemical Crosslinking (Thermal Treatment): After the freeze-thaw process, subject the hydrogels to thermal treatment at a specified temperature and duration (e.g., 105°C for 1 hour) to induce chemical crosslinking via esterification.
-
Washing: Wash the resulting hydrogels with distilled water to remove any unreacted oxalic acid.
-
Lyophilization (Optional): For characterization techniques like SEM, lyophilize the hydrogels to obtain dried porous scaffolds.
Protocol for Characterization of Hydrogels
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Record FTIR spectra of the dried hydrogel samples to confirm the formation of ester bonds.
-
Look for the appearance of a characteristic C=O stretching peak around 1730 cm⁻¹, which indicates the ester linkage between PVA and oxalic acid.[1]
-
-
Scanning Electron Microscopy (SEM):
-
Freeze-dry the hydrogel samples.
-
Mount the dried samples on stubs and sputter-coat them with a conductive material (e.g., gold).
-
Observe the cross-sectional morphology of the hydrogels to analyze their porous structure.
-
-
Swelling Behavior:
-
Immerse pre-weighed dried hydrogel samples in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the samples, blot the excess surface water, and weigh them.
-
Calculate the swelling ratio as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
-
Mechanical Testing:
-
Perform compression tests on swollen hydrogel samples using a universal testing machine.
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve.
-
Mandatory Visualizations
Signaling Pathway and Logical Relationships
Caption: Factors influencing PVA-Oxalic Acid hydrogel properties and applications.
Experimental Workflow
Caption: Workflow for PVA-Oxalic Acid hydrogel synthesis and characterization.
Conclusion
The use of oxalic acid as a crosslinker for PVA provides a versatile and biocompatible platform for the development of hydrogels for biomedical applications. The straightforward synthesis process, coupled with the ability to tune the material properties by adjusting key parameters, makes this system attractive for researchers in drug delivery and tissue engineering. The protocols and data presented herein offer a comprehensive guide for the fabrication and characterization of these promising biomaterials.
References
- 1. Tunable Properties via Composition Modulations of Poly(vinyl alcohol)/Xanthan Gum/Oxalic Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Construction methods and biomedical applications of PVA-based hydrogels [frontiersin.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Poly(vinyl alcohol)–Xanthan Gum Hydrogels Loaded with Neomycin Sulfate as Systems for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Studies on Oxalic Acid as a Crosslinker of Polyvinyl Alcohol | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Free-radical Polymerization Kinetics of Diethenyl Ethanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethenyl ethanedioate, also known as divinyl oxalate, is a divinyl monomer with the potential for creating crosslinked polymer networks. These networks are of significant interest in various fields, including drug delivery, biomaterials, and specialty coatings, owing to their tunable mechanical properties and degradation profiles. The ester linkages in the polymer backbone, derived from the oxalate moiety, can be susceptible to hydrolysis, making polymers derived from this monomer potentially biodegradable. Understanding the free-radical polymerization kinetics of this compound is crucial for controlling the polymer structure, and in turn, its macroscopic properties.
This document provides a detailed overview of the theoretical kinetic model, hypothetical experimental data, and comprehensive protocols for investigating the free-radical polymerization of this compound. The information presented herein is intended to serve as a foundational guide for researchers initiating studies on this or similar divinyl monomer systems.
Theoretical Polymerization Mechanism
The free-radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination. Due to its bifunctional nature, a crosslinking propagation step is also involved, leading to the formation of a three-dimensional network.
Initiation
The process begins with the decomposition of an initiator (I) to generate primary free radicals (R•). These radicals then react with a monomer molecule (M) to form an initiated monomer radical (M1•).[1][2][3]
-
Decomposition: I -> 2R• (Rate constant: kd)
-
Initiation: R• + M -> M1• (Rate constant: ki)
Propagation
The initiated monomer radical rapidly adds to other monomer molecules, leading to chain growth. As the polymer chain grows, the radical can be present on a pendant vinyl group, which can then react, leading to crosslinking.
-
Linear Propagation: Mn• + M -> Mn+1• (Rate constant: kp)
-
Crosslinking Propagation: A growing polymer chain with a pendant vinyl group reacts with another propagating radical.
Termination
The growth of polymer chains is terminated by the reaction of two growing radical chains, either by combination or disproportionation.[4]
-
Combination: Mn• + Mm• -> Pn+m (Rate constant: ktc)
-
Disproportionation: Mn• + Mm• -> Pn + Pm (Rate constant: ktd)
The overall kinetic model can be complex due to the presence of two vinyl groups, which may exhibit different reactivities, and the autoacceleration (gel effect or Trommsdorff effect) that can occur at higher conversions.[5]
Visualizing the Polymerization Pathway
The following diagram illustrates the key steps in the free-radical polymerization of this compound.
Caption: Free-radical polymerization mechanism of this compound.
Hypothetical Kinetic Data
The following tables present hypothetical data for the free-radical polymerization of this compound initiated by azobisisobutyronitrile (AIBN) in toluene at 60°C. This data is intended to be illustrative of typical results obtained in such a study.
Table 1: Effect of Initiator Concentration on Initial Rate of Polymerization
| [this compound] (mol/L) | [AIBN] (mol/L) | Initial Rate (Rp) x 10^5 (mol/L·s) |
| 1.0 | 0.005 | 2.5 |
| 1.0 | 0.010 | 3.5 |
| 1.0 | 0.020 | 5.0 |
| 1.0 | 0.040 | 7.1 |
Table 2: Monomer Conversion as a Function of Time
| Time (min) | Monomer Conversion (%) |
| 0 | 0 |
| 30 | 15 |
| 60 | 28 |
| 90 | 40 |
| 120 | 55 |
| 150 | 72 |
| 180 | 85 |
Note: The rate of polymerization (Rp) is expected to be proportional to the monomer concentration and the square root of the initiator concentration, as described by the general theory of free-radical polymerization.[1]
Experimental Protocols
The following protocols provide a framework for studying the free-radical polymerization kinetics of this compound.
Protocol 1: Bulk Polymerization and Kinetic Analysis by Differential Scanning Calorimetry (DSC)
This protocol describes the use of non-isothermal DSC to determine the overall polymerization kinetics.
Materials:
-
This compound (freshly distilled)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
DSC instrument with hermetically sealed aluminum pans
-
Nitrogen gas supply
Procedure:
-
Prepare a stock solution of AIBN in this compound at the desired concentration (e.g., 0.1 wt%).
-
Accurately weigh 5-10 mg of the monomer-initiator mixture into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from room temperature to a final temperature (e.g., 200°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min).
-
Record the heat flow as a function of temperature.
-
The exothermic peak in the DSC thermogram corresponds to the polymerization reaction. The area under the peak is proportional to the total heat of polymerization (ΔHp).
-
The rate of conversion (dα/dt) can be calculated from the heat flow (dH/dt) using the equation: dα/dt = (dH/dt) / ΔHp.
-
Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined using model-free kinetic analysis methods (e.g., Ozawa-Flynn-Wall or Kissinger method).
Protocol 2: Solution Polymerization and Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol details the monitoring of monomer conversion in a solution polymerization using in-situ FTIR.
Materials:
-
This compound
-
AIBN
-
Anhydrous toluene (or other suitable solvent)
-
Reaction vessel equipped with an in-situ FTIR probe, nitrogen inlet, and temperature control.
Procedure:
-
Charge the reaction vessel with a known amount of this compound and toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) under a nitrogen atmosphere.
-
Collect a background FTIR spectrum of the monomer solution.
-
Dissolve a known amount of AIBN in a small amount of toluene and inject it into the reaction vessel to initiate the polymerization.
-
Continuously monitor the disappearance of the vinyl C=C stretching peak (around 1640 cm⁻¹) in the FTIR spectrum as a function of time.
-
The monomer conversion can be calculated by comparing the peak area at time 't' to the initial peak area.
-
The initial rate of polymerization can be determined from the initial slope of the conversion vs. time plot.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the polymerization kinetics.
Caption: General workflow for studying polymerization kinetics.
Analytical Techniques for Polymer Characterization
A variety of analytical methods are essential for a thorough investigation of the polymerization process and the resulting polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine monomer conversion and to characterize the structure of the resulting polymer.[6]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Provides information on the molecular weight and molecular weight distribution of the soluble polymer fraction before the gel point.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the resulting polymer network.[7]
-
Dynamic Mechanical Analysis (DMA): Measures the viscoelastic properties of the crosslinked polymer, providing insights into the glass transition temperature (Tg) and crosslink density.[7]
-
Rheometry: Can be used to monitor the change in viscosity during polymerization and to determine the gel point.
By employing these protocols and analytical techniques, researchers can gain a comprehensive understanding of the free-radical polymerization kinetics of this compound, enabling the rational design of novel polymer networks for a wide range of applications.
References
- 1. uvebtech.com [uvebtech.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. ethz.ch [ethz.ch]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Diethenyl Ethanedioate Synthesis and Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of diethenyl ethanedioate (also known as divinyl oxalate). Given the limited direct literature on this specific compound, this document draws upon established principles and common challenges encountered in the synthesis of analogous oxalate esters, such as diphenyl oxalate and other dialkyl oxalates.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The synthesis of this compound is not widely documented, but it can be approached through two main synthetic strategies analogous to those used for other oxalate esters:
-
Direct Esterification using Oxalyl Chloride: This is a common method for synthesizing oxalate esters.[1][2] It would involve the reaction of oxalyl chloride with a vinyl alcohol equivalent. However, vinyl alcohol is unstable and readily tautomerizes to acetaldehyde, posing a significant challenge. A potential workaround could involve the use of a vinyl alkoxide or a protected form of vinyl alcohol.
-
Transesterification: This method involves reacting a readily available dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with a vinyl source in the presence of a catalyst.[3] The success of this route would depend on the ability to shift the reaction equilibrium, typically by removing the alcohol byproduct.
Q2: What are the main safety concerns when working with the synthesis of this compound?
The synthesis of this compound, particularly via the oxalyl chloride route, involves several significant safety hazards:
-
Oxalyl Chloride: This reagent is toxic, corrosive, and volatile.[4] It reacts violently with water and generates toxic HCl gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Vinyl Precursors: Depending on the chosen vinyl source, there may be issues with flammability and toxicity.
-
Byproducts: The reaction involving oxalyl chloride produces HCl gas, which must be neutralized.
Q3: Why is my reaction yield for this compound consistently low?
Low yields can be attributed to several factors, many of which are common in oxalate ester synthesis:
-
Instability of Reactants: As mentioned, the instability of vinyl alcohol is a primary obstacle. If using a vinyl alcohol equivalent, its reactivity and stability are critical.
-
Side Reactions: Oxalyl chloride is highly reactive and can lead to the formation of byproducts.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be influenced by reaction time, temperature, and catalyst activity (in the case of transesterification).
-
Product Decomposition: The desired product, this compound, may be unstable under the reaction or purification conditions, potentially leading to polymerization or decomposition.
-
Purification Losses: The product may be lost during workup and purification steps.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very little product formation | - Inactive reagents.- Reaction temperature is too low.- Ineffective catalyst (for transesterification). | - Use freshly distilled/purchased reagents.- Optimize the reaction temperature. Refer to analogous preparations for guidance.[1]- Screen different transesterification catalysts. |
| Formation of a polymeric solid | - The vinyl monomer (this compound) is polymerizing under the reaction conditions. | - Lower the reaction temperature.- Add a polymerization inhibitor to the reaction mixture.- Minimize reaction time. |
| Dark coloration of the reaction mixture | - Decomposition of reagents or product.- Presence of impurities. | - Ensure all reagents and solvents are pure and dry.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Lower the reaction temperature. |
| Low yield after workup | - Product is water-soluble and lost during aqueous washing.- Product is volatile and lost during solvent removal.- Emulsion formation during extraction. | - Minimize the volume of aqueous washes.- Use a rotary evaporator at a reduced temperature and pressure.- Break emulsions by adding brine or using a centrifuge. |
Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in removing the solvent | - The product has a low boiling point or is an azeotrope with the solvent. | - Use a high-vacuum line for solvent removal.- Consider a different solvent for the reaction or extraction. |
| Product decomposes during distillation | - The product is thermally unstable. | - Use vacuum distillation to lower the boiling point.[1]- Consider alternative purification methods like column chromatography on silica gel. |
| Co-elution of impurities during chromatography | - Improper choice of eluent system. | - Perform a thorough screening of solvent systems with varying polarities.- Consider using a different stationary phase. |
| Product appears as an oil instead of a solid | - Presence of impurities that are depressing the melting point. | - Repeat the purification step (e.g., re-crystallization or a second chromatographic purification).- Ensure all solvents are thoroughly removed. |
Experimental Protocols
Hypothetical Synthesis of this compound via Oxalyl Chloride
Disclaimer: This is a hypothetical protocol based on general procedures for oxalate ester synthesis and should be adapted and optimized with caution in a laboratory setting.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to neutralize HCl) is set up under an inert atmosphere (nitrogen or argon).
-
Reagents:
-
Oxalyl chloride (1.0 eq)
-
A suitable vinyl precursor (e.g., a vinyl alkoxide or a silyl enol ether) (2.2 eq)
-
Anhydrous, non-protic solvent (e.g., diethyl ether or THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (2.2 eq) to scavenge HCl.[2]
-
-
Procedure: a. The vinyl precursor and the base are dissolved in the anhydrous solvent in the reaction flask and cooled to 0 °C in an ice bath. b. Oxalyl chloride is dissolved in the same anhydrous solvent and added to the dropping funnel. c. The oxalyl chloride solution is added dropwise to the cooled solution of the vinyl precursor and base over a period of 30-60 minutes with vigorous stirring. d. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. e. The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Workup: a. The reaction mixture is filtered to remove the hydrochloride salt of the base. b. The filtrate is washed sequentially with cold, dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. c. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow for this compound Synthesis
References
Improving the yield and purity of divinyl oxalate synthesis
Technical Support Center: Divinyl Oxalate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of divinyl oxalate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing divinyl oxalate?
A1: The most prevalent and direct method for synthesizing divinyl oxalate is the esterification reaction between vinyl alcohol (in its tautomeric form as acetaldehyde or using a vinyl precursor) and oxalyl chloride. However, due to the instability of vinyl alcohol, a more practical approach involves the transesterification of a dialkyl oxalate with a vinyl acetate or the direct reaction of a vinyl precursor with oxalyl chloride in the presence of a suitable base. A common laboratory-scale synthesis involves the reaction of an alcohol with oxalyl chloride.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: The key parameters to optimize for maximizing yield and purity are reaction temperature, reaction time, and the molar ratio of the reactants.[1] The choice of solvent and the use of a base to scavenge the HCl byproduct are also crucial considerations.[1][3]
Q3: What are some common side reactions to be aware of?
A3: Side reactions can include the formation of mono-vinyl oxalate, polymerization of the vinyl monomer, and at higher temperatures, decomposition of the product.[1] Hydrolysis of the oxalate ester can also occur if moisture is present in the reaction.[4]
Q4: How can the purity of the final product be assessed?
A4: The purity of divinyl oxalate can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]
Troubleshooting Guide
Issue 1: Low Yield
Q: I am consistently obtaining a low yield of divinyl oxalate. What are the potential causes and how can I address them?
A: Low yields can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.[1]
-
Recommendation: Conduct small-scale experiments to screen for the optimal temperature. For a similar synthesis of dibornyl oxalate, a temperature of 35°C was found to be optimal.[1] Temperatures that are too low may lead to incomplete reactions, while excessively high temperatures can promote side reactions and product degradation.[1]
-
-
Inappropriate Reaction Time: The reaction may not have proceeded to completion, or prolonged reaction times might be causing product degradation.
-
Recommendation: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or GC. For a related synthesis, a reaction time of 60 minutes was found to be optimal to achieve a high purity of 98.7%.[1]
-
-
Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants is crucial.
-
Presence of Moisture: Oxalyl chloride and the divinyl oxalate product are sensitive to moisture, which can lead to hydrolysis and the formation of oxalic acid and other byproducts.
-
Recommendation: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Issue 2: Product Impurity
Q: My final product is impure. What are the likely impurities and how can I remove them?
A: Impurities can arise from unreacted starting materials, byproducts, or decomposition products.
-
Unreacted Oxalyl Chloride: Excess oxalyl chloride is a common impurity if not carefully controlled.
-
Side-Reaction Products: As mentioned, mono-vinyl oxalate or polymeric materials can form.
-
Residual Acid (HCl): The reaction of an alcohol with oxalyl chloride produces HCl as a byproduct.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effects of different reaction parameters on the synthesis of a representative dialkyl oxalate (dibornyl oxalate), which can serve as a starting point for the optimization of divinyl oxalate synthesis.
Table 1: Effect of Reaction Temperature on Product Content
| Temperature (°C) | Dibornyl Oxalate Content (%) |
|---|---|
| 25 | >90 |
| 35 | ~98 |
| 45 | ~98.5 |
| 55 | ~98 |
| 65 | <98 |
Data adapted from a study on dibornyl oxalate synthesis.[1]
Table 2: Effect of Reaction Time on Product Content (at 35°C)
| Time (minutes) | Dibornyl Oxalate Content (%) |
|---|---|
| 20 | ~97 |
| 40 | ~98 |
| 60 | ~98.7 |
| 80 | ~98.8 |
| 100 | ~98.8 |
Data adapted from a study on dibornyl oxalate synthesis.[1]
Table 3: Effect of Molar Ratio on Product Content
| Molar Ratio (Borneol:Oxalyl Chloride) | Dibornyl Oxalate Content (%) |
|---|---|
| 1.0:0.5 | ~97.5 |
| 1.0:0.6 | ~98.7 |
| 1.0:0.7 | ~98.5 |
| 1.0:0.8 | <98.5 |
Data adapted from a study on dibornyl oxalate synthesis.[1]
Experimental Protocols
General Protocol for the Synthesis of Divinyl Oxalate (Adapted from Dibornyl Oxalate Synthesis)
This protocol is adapted from the synthesis of (-)-dibornyl oxalate and should be optimized for divinyl oxalate.[1]
Materials:
-
Vinyl precursor (e.g., vinyl acetate or a suitable vinyl alcohol equivalent)
-
Oxalyl chloride
-
Anhydrous n-hexane (solvent)
-
2% (w/w) Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the vinyl precursor (1.0 equivalent) in anhydrous n-hexane.
-
With continuous stirring, add oxalyl chloride (0.6 equivalents) dropwise from the dropping funnel over a period of 5-10 minutes.
-
Heat the reaction mixture to the optimized temperature (e.g., 35°C) and maintain for the optimized reaction time (e.g., 60 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash it sequentially with a 2% Na₂CO₃ solution and then with saturated NaCl solution until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to obtain pure divinyl oxalate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of divinyl oxalate.
Caption: Troubleshooting decision tree for addressing low product yield.
References
"Diethenyl ethanedioate" stability issues during storage and handling
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability, storage, and handling of diethenyl ethanedioate. Due to the limited specific literature on this compound, the information provided is based on the general chemical properties of related vinyl esters and dicarboxylic acid esters.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant decrease in the purity of my this compound sample over a short period. What could be the cause?
A1: The decrease in purity is likely due to the inherent instability of the molecule. This compound is susceptible to several decomposition pathways, including polymerization of the vinyl groups and hydrolysis of the ester linkages. The presence of impurities, exposure to light, elevated temperatures, or moisture can accelerate these degradation processes.
Q2: My sample of this compound has become viscous or has solidified. Why has this happened?
A2: An increase in viscosity or solidification is a strong indicator of polymerization. The vinyl groups (-CH=CH2) in this compound are activated and can undergo spontaneous polymerization, especially in the presence of radical initiators, light, or heat.
Q3: I have noticed a change in the color of my this compound sample. What does this indicate?
A3: Color change often suggests the formation of degradation products. These can arise from polymerization, hydrolysis, or other side reactions. It is recommended to re-analyze the sample to identify the impurities and to consider if the material is still suitable for your application.
Q4: What are the ideal storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored under inert atmosphere (e.g., argon or nitrogen), in the dark, and at low temperatures (ideally ≤ 4°C). It is also crucial to exclude moisture, as the ester linkages are susceptible to hydrolysis. The use of inhibitors to prevent polymerization may also be considered if compatible with your intended application.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the storage and handling of this compound.
Issue 1: Sample Purity Degradation
Symptoms:
-
Decreased purity observed by analytical methods (e.g., GC, HPLC, NMR).
-
Appearance of new, unidentified peaks in analytical data.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Polymerization | Store at low temperatures (≤ 4°C), in the dark, and under an inert atmosphere. Consider adding a suitable polymerization inhibitor. |
| Hydrolysis | Ensure the storage container is tightly sealed and handle the compound in a dry environment (e.g., glove box). Use anhydrous solvents. |
| Light Exposure | Store in an amber vial or a container protected from light. |
| Elevated Temperature | Avoid exposure to heat sources. Store in a refrigerator or freezer. |
| Presence of Impurities | Purify the material before storage. Impurities can act as catalysts for decomposition. |
Issue 2: Physical State Changes (Viscosity Increase, Solidification)
Symptoms:
-
The sample has become more viscous.
-
The sample has partially or fully solidified.
Potential Causes & Solutions:
This is most likely due to polymerization. Refer to the "Polymerization" mitigation strategies in the table above.
Experimental Protocols
Protocol 1: Monitoring Sample Purity by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity, anhydrous solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C (or as appropriate for the solvent).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample and integrate the peak areas. A decrease in the area of the this compound peak and the appearance of new peaks over time indicates degradation.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
Optimizing reaction conditions for "Diethenyl ethanedioate" polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of diethenyl ethanedioate (divinyl oxalate).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers like this compound. This method typically involves the use of a thermal or photochemical initiator to generate radicals that propagate through the vinyl groups of the monomer. Other potential methods, such as controlled radical polymerization (e.g., ATRP, RAFT) or polymerization mediated by Lewis pairs, could offer better control over the polymer architecture and molecular weight distribution.[1][2]
Q2: What are the main challenges when polymerizing a divinyl monomer like this compound?
A2: The primary challenge with divinyl monomers is controlling cross-linking. Since the monomer has two reactive vinyl groups, uncontrolled polymerization can quickly lead to the formation of an insoluble, cross-linked gel (thermoset).[3][4] Achieving a soluble, linear, or branched polymer often requires carefully controlled conditions to favor the polymerization of one vinyl group while leaving the other pendant, or to manage the extent of cross-linking.[5]
Q3: How can I control the molecular weight of the resulting polymer?
A3: The molecular weight of the polymer can be controlled by several factors:
-
Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers, as more polymer chains are initiated simultaneously.
-
Monomer Concentration: The ratio of monomer to initiator is a key factor.
-
Chain Transfer Agents: The addition of a chain transfer agent can effectively lower the molecular weight.
-
Temperature: Temperature affects the rates of initiation, propagation, and termination, which in turn influences the final molecular weight.
-
Living/Controlled Polymerization Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide excellent control over molecular weight and result in polymers with a narrow molecular weight distribution.[2]
Q4: What are suitable solvents for the polymerization of this compound?
A4: The choice of solvent can significantly impact the polymerization process.[2] For free-radical polymerization, common organic solvents that can dissolve both the monomer and the resulting polymer are typically used. The specific choice will depend on the polarity of this compound and the desired reaction temperature. It is crucial that the solvent does not readily participate in chain transfer reactions unless intended.
Q5: How can I characterize the resulting polymer?
A5: Characterization of the polymer can be performed using a variety of analytical techniques:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure, including the extent of vinyl group conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and monitor the disappearance of the vinyl C=C bond.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[6][7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Premature Gelation / Cross-linking | - High monomer concentration.- High reaction temperature.- High initiator concentration.- Reaction allowed to proceed to high conversion. | - Reduce monomer concentration.- Lower the reaction temperature.[3]- Decrease initiator concentration.- Stop the reaction at a lower conversion before the gel point.- Consider a controlled polymerization technique.[5] |
| Low or No Polymerization | - Inactive or insufficient initiator.- Presence of an inhibitor in the monomer.- Low reaction temperature.- Impurities in the reaction mixture that quench radicals. | - Use a fresh, properly stored initiator.- Ensure the monomer is purified to remove any storage inhibitors (e.g., by passing through an inhibitor removal column).- Increase the reaction temperature to ensure efficient initiator decomposition.- Purify the solvent and monomer to remove impurities. |
| Low Molecular Weight | - High initiator concentration.- High concentration of a chain transfer agent (solvent or impurity).- High reaction temperature. | - Decrease the initiator concentration.- Use a solvent with a lower chain transfer constant.- Lower the reaction temperature. |
| Broad Molecular Weight Distribution (High PDI) | - Chain transfer reactions.- High reaction temperature leading to side reactions.- Inconsistent reaction conditions. | - Use a controlled/living radical polymerization technique (ATRP, RAFT).[2]- Maintain a stable reaction temperature.- Minimize impurities that can act as chain transfer agents. |
| Runaway Reaction | - Poor heat dissipation, especially in bulk polymerization.- High concentration of reactants.- Highly exothermic nature of polymerization.[8] | - Use a solvent to help dissipate heat (solution polymerization).- Ensure efficient stirring and external cooling.- Add the initiator slowly over time.- Reduce the scale of the reaction. |
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound
Disclaimer: This is a general starting protocol. Optimal conditions for this compound may vary and should be determined empirically.
Materials:
-
This compound (inhibitor-free)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Heating source with temperature control (e.g., oil bath)
Procedure:
-
Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove the storage inhibitor.
-
Reaction Setup:
-
Assemble the reaction vessel, equip it with a magnetic stir bar, and ensure all glassware is dry.
-
Place the desired amount of this compound into the flask.
-
Add the appropriate volume of solvent to achieve the desired monomer concentration (e.g., 1-2 M).
-
-
Degassing:
-
Seal the flask and degas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30-60 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiator Addition:
-
Under a positive pressure of inert gas, add the calculated amount of initiator. The initiator concentration will typically be in the range of 0.1 to 1 mol% relative to the monomer.
-
-
Polymerization:
-
Immerse the reaction flask in the preheated oil bath set to the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress over time by taking small aliquots to analyze for monomer conversion (e.g., via NMR or GC). Be mindful that high conversion increases the risk of gelation.
-
-
Termination and Isolation:
-
To stop the polymerization, rapidly cool the reaction vessel in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Data Tables for Optimization
Table 1: Initiator Concentration vs. Molecular Weight (Illustrative)
| Initiator (AIBN) (mol% to monomer) | Expected Molecular Weight | Expected Polydispersity Index (PDI) |
| 0.1 | High | Broad |
| 0.5 | Medium | Broad |
| 1.0 | Low | Broad |
Table 2: Reaction Temperature and Time (Illustrative for AIBN Initiator)
| Temperature (°C) | Typical Reaction Time (hours) | Notes |
| 60 | 12-24 | Slower initiation, potentially better control. |
| 70 | 6-12 | Standard condition for AIBN. |
| 80 | 2-6 | Faster reaction, higher risk of side reactions and broader PDI. |
Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: General experimental workflow for free-radical polymerization.
References
- 1. Controlled Divinyl Monomer Polymerization Mediated by Lewis Pairs: A Powerful Synthetic Strategy for Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Chemoselective Polymerization of Polar Divinyl Monomers with Rare-Earth/Phosphine Lewis Pairs [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing premature polymerization of divinyl oxalate
This technical support center provides guidance on preventing the premature polymerization of divinyl oxalate. The information is intended for researchers, scientists, and drug development professionals. The recommendations provided are based on best practices for the handling and storage of similar vinyl monomers and should be adapted to specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is divinyl oxalate and why is it prone to premature polymerization?
Divinyl oxalate is a diester of oxalic acid and vinyl alcohol. It contains two vinyl groups, which are susceptible to free-radical polymerization. The presence of impurities, heat, light, or oxygen can initiate this process, leading to the formation of insoluble polymers and a loss of monomer purity.
Q2: What are the signs of premature polymerization?
Signs of premature polymerization in divinyl oxalate include:
-
An increase in viscosity or the formation of a gel.
-
The appearance of solid precipitates or cloudiness.
-
A noticeable increase in temperature of the stored container.
-
Inconsistent results in downstream applications.
Q3: What are the general recommendations for storing divinyl oxalate?
To minimize the risk of premature polymerization, divinyl oxalate should be stored in a cool, dark, and dry place, preferably in an opaque container under an inert atmosphere (e.g., nitrogen or argon). It is crucial to avoid exposure to high temperatures, direct sunlight, and oxygen.
Q4: What types of inhibitors can be used to stabilize divinyl oxalate?
While specific inhibitors for divinyl oxalate are not extensively documented, compounds effective for other vinyl monomers are likely to be suitable. These include quinone-based inhibitors and stable free radicals.[1][2] The choice of inhibitor and its concentration depends on the required shelf life and the specific application.
Troubleshooting Guide: Premature Polymerization
If you encounter premature polymerization of your divinyl oxalate, consult the following troubleshooting guide.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | - Elevated storage temperature.- Exposure to light.- Presence of oxygen in the container.- Insufficient inhibitor concentration. | - Verify storage temperature is within the recommended range.- Store in a dark or opaque container.- Ensure the container is sealed under an inert atmosphere.- Consider adding a recommended inhibitor at an appropriate concentration. |
| Presence of Solid Precipitates | - Localized polymerization ("popcorn polymer").- Contamination with polymerization initiators (e.g., peroxides, metal ions). | - Filter the monomer if only a small amount of polymer is present. Caution: Do not attempt to distill the monomer without proper inhibitor addition, as this can be hazardous.- Review handling procedures to prevent contamination.- Use clean, dry equipment when handling the monomer. |
| Inconsistent Experimental Results | - Partial polymerization leading to reduced monomer purity. | - Perform a quality control check to determine monomer purity (see Experimental Protocols section).- If purity is compromised, a fresh batch of monomer may be required. |
Inhibitor and Storage Recommendations
The following table provides general recommendations for inhibitors and storage conditions to prevent the premature polymerization of divinyl oxalate. These are based on common practices for other vinyl monomers and should be optimized for your specific needs.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen can act as an initiator for free-radical polymerization.[2] |
| Container | Opaque, tightly sealed | Prevents initiation by UV light and exposure to oxygen. |
| Primary Inhibitor | Hydroquinone (HQ) | A common and effective inhibitor for vinyl monomers.[1] |
| Inhibitor Concentration | 100 - 200 ppm | Effective range for preventing polymerization during storage. |
| Co-Inhibitor (Optional) | 4-tert-Butylcatechol (TBC) | Can provide synergistic inhibition in the presence of oxygen. |
| Co-Inhibitor Concentration | 50 - 100 ppm | Used in conjunction with a primary inhibitor. |
Disclaimer: The inhibitor types and concentrations are suggestions based on general knowledge of vinyl monomer stabilization. It is crucial to verify the compatibility of any inhibitor with your specific experimental setup and downstream applications.
Experimental Protocols
Protocol 1: Quality Control Assay for Polymer Detection in Divinyl Oxalate
This protocol describes a simple method to qualitatively assess the presence of polymer in a divinyl oxalate sample.
Principle:
This method relies on the insolubility of the polymer in a solvent in which the monomer is soluble. By adding a non-solvent for the polymer, any polymeric material will precipitate and can be visually observed.
Materials:
-
Divinyl oxalate sample
-
Methanol (analytical grade)
-
Test tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the divinyl oxalate sample to a clean, dry test tube.
-
In a separate test tube, add 1 mL of a known pure divinyl oxalate standard (if available) as a negative control.
-
To each test tube, add 5 mL of methanol.
-
Cap the test tubes and vortex thoroughly for 30 seconds.
-
Allow the tubes to stand for 10 minutes.
-
Visually inspect the solutions against a dark background. The presence of any precipitate or cloudiness in the sample tube, which is absent in the control, indicates the presence of polymer.
Interpretation:
-
Clear solution: No significant amount of polymer detected.
-
Slight turbidity: Low levels of polymer may be present.
-
Visible precipitate: Significant polymerization has occurred.
Visualizations
Caption: Free-radical polymerization of divinyl oxalate and the mechanism of inhibition.
Caption: Troubleshooting workflow for premature polymerization of divinyl oxalate.
References
Troubleshooting guide for crosslinking reactions with "Diethenyl ethanedioate"
Technical Support Center: Crosslinking with Diethenyl Ethanedioate
Welcome to the technical support center for crosslinking applications. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of "this compound" (also known as Divinyl oxalate) in your crosslinking experiments.
Disclaimer: this compound is a reactive, ester-based crosslinking agent. Specific protocols and optimal conditions should be empirically determined for each unique application. The guidance provided here is based on general principles for similar chemical crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a crosslinker?
This compound (Divinyl oxalate) is a small-molecule crosslinker with two vinyl ester functional groups. It reacts with nucleophilic functional groups on target molecules, such as primary amines (-NH₂) found in proteins on the side chain of lysine residues. The reaction forms stable amide bonds, creating a covalent link between two molecules. Due to its short spacer arm, it is ideal for crosslinking molecules that are in close proximity.
Q2: What are the primary applications for this compound?
While specific application data is limited, its structure lends itself to applications common for short-chain crosslinkers, including:
-
Protein-Protein Interaction Studies: Covalently linking interacting proteins to facilitate their detection and analysis.
-
Polymer Conjugation: Crosslinking polymers containing amine groups to form hydrogels or other stabilized matrices.
-
Enzyme Immobilization: Attaching enzymes to solid supports.
Q3: My crosslinker stock solution appears ineffective. What could be the cause?
This compound, like many ester-based crosslinkers, is highly susceptible to hydrolysis. Stock solutions should be prepared fresh immediately before use in an anhydrous solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1] Avoid storing stock solutions, as moisture can quickly degrade the reagent, leading to low crosslinking efficiency.[1]
Q4: What buffer systems are compatible with this compound?
Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the crosslinker, significantly reducing efficiency.[1] Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are generally recommended. The reaction rate is pH-dependent; slightly alkaline conditions (pH 7.5-8.5) typically favor the reaction with primary amines.[2][3]
Troubleshooting Guide
Problem 1: Low or No Crosslinking Yield
If you observe minimal or no crosslinked product (e.g., via SDS-PAGE analysis for proteins), consider the following causes and solutions.
Potential Causes & Solutions Table
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| Crosslinker Hydrolysis | Prepare the crosslinker stock solution fresh in anhydrous DMSO immediately before adding it to the reaction mixture. Do not store aqueous solutions. | [1] |
| Incorrect Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Switch to a non-reactive buffer like PBS or HEPES. | [1] |
| Suboptimal pH | The reaction with amines is most efficient at a slightly alkaline pH (7.5-8.5). Verify and adjust the pH of your reaction buffer. | [2][3] |
| Insufficient Crosslinker Concentration | The optimal molar excess of crosslinker to target molecule must be determined empirically. Perform a titration experiment with varying molar ratios (e.g., 10:1, 25:1, 50:1, 100:1). | [1] |
| Inaccessible Target Groups | The target functional groups (e.g., lysines) on the protein surface may be sterically hindered or buried. Consider a different crosslinker with a longer spacer arm if proximity is an issue. | [1] |
| Low Protein Concentration | Too low a concentration of the target molecule can favor hydrolysis of the crosslinker over the desired crosslinking reaction. Increase the concentration of your reactants if possible. |[1] |
Problem 2: Protein Precipitation During or After Reaction
Precipitation or aggregation of your target molecule is a common issue when crosslinking.
Potential Causes & Solutions Table
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| Over-crosslinking | Using too high a concentration of the crosslinker can lead to extensive, insoluble complexes. Reduce the molar excess of this compound in your reaction. | [1] |
| Change in Protein pI | Extensive modification of surface amines (like lysine) alters the protein's net charge and isoelectric point (pI), which can reduce its solubility. Use a lower concentration of the crosslinker or shorten the reaction time. | [1] |
| Suboptimal Buffer Conditions | The solubility of your target may be poor in the chosen reaction buffer. Ensure buffer components, pH, and ionic strength are optimal for your protein's stability. | |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common crosslinking issues.
Caption: A flowchart for diagnosing and solving common crosslinking problems.
Experimental Protocols & Methodologies
General Reaction Mechanism
This compound reacts with primary amines via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons, leading to the displacement of the vinyl alcohol leaving group, which then tautomerizes to acetaldehyde. This is repeated for the second vinyl ester group to complete the crosslink.
Caption: Simplified reaction scheme of this compound with protein amines.
General Protocol for Protein Crosslinking
This protocol provides a starting point for your experiments. Optimal conditions, particularly reagent concentrations and incubation times, should be determined empirically.
1. Preparation of Reagents:
- Reaction Buffer: Prepare a suitable amine-free buffer (e.g., PBS, HEPES) and adjust the pH to 7.5-8.5.
- Target Molecule Solution: Dissolve or dilute your protein(s) of interest in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
- Crosslinker Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10-100 mM).
2. Crosslinking Reaction:
- Add the required volume of the this compound stock solution to the protein solution to achieve the desired final molar excess. Mix gently but thoroughly.
- Incubate the reaction at room temperature for 30-60 minutes. Incubation at 4°C is also possible but will require a longer reaction time.[2]
3. Quenching the Reaction:
- Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4] This will consume any unreacted crosslinker.
- Incubate for an additional 15 minutes at room temperature.
4. Analysis:
- Analyze the reaction products using appropriate methods, such as SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. Use a non-reducing sample buffer unless your crosslinker contains a reducible bond (this compound does not).[5]
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical crosslinking experiment.
References
Technical Support Center: Purification of Crude "Diethenyl ethanedioate"
Welcome to the technical support center for the purification of crude "Diethenyl ethanedioate". This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via transvinylation from ethanedioic acid and a vinyl source like vinyl acetate, can contain several impurities. These typically include:
-
Unreacted starting materials: Ethanedioic acid (oxalic acid) and the vinyl source.
-
Partially reacted intermediates: Monovinyl ethanedioate.
-
Catalyst residues: Depending on the synthesis method, this could include palladium, mercury, or ruthenium salts.[1]
-
Byproducts of the reaction: Acetic acid (if vinyl acetate is used as the vinyl source).
-
Solvents used during the synthesis.
Q2: What is the general strategy for purifying crude this compound?
A2: A common and effective strategy for purifying crude esters like this compound involves a multi-step approach:
-
Neutralization/Washing: Removal of acidic impurities by washing with a mild base solution (e.g., sodium bicarbonate).
-
Drying: Removal of residual water using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distillation: Separation of the purified ester from non-volatile impurities and solvents. Given that esters can be sensitive to high temperatures, vacuum distillation is often recommended.[2][3][4]
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography can be a suitable method for purifying this compound, especially for achieving very high purity on a smaller scale. A typical approach would involve using silica gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[5]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield after purification | Hydrolysis of the ester: Exposure to strong acids or bases, or prolonged contact with water, can hydrolyze the ester back to ethanedioic acid and vinyl alcohol (which tautomerizes to acetaldehyde). | Use a mild base like sodium bicarbonate for washing and minimize the contact time with aqueous solutions. Ensure all glassware is dry before starting the purification. |
| Decomposition during distillation: this compound may be thermally labile. | Use vacuum distillation to lower the boiling point and prevent thermal decomposition.[2][3] | |
| Product is still acidic after washing | Incomplete neutralization: Insufficient amount or concentration of the basic solution used for washing. | Monitor the pH of the aqueous layer during washing to ensure it is neutral or slightly basic. Perform multiple washes with the bicarbonate solution. |
| Presence of water in the final product | Inadequate drying: Insufficient amount of drying agent or insufficient contact time. | Use a sufficient quantity of a high-capacity drying agent like anhydrous magnesium sulfate. Allow for adequate stirring or contact time. Consider a final filtration step to remove the drying agent completely. |
| Discoloration of the final product | Presence of catalyst residues or polymeric impurities: Trace metals from the catalyst or polymerization of the vinyl groups can cause discoloration. | Consider treating the crude product with activated carbon before distillation to adsorb colored impurities. Ensure proper removal of the catalyst after the synthesis reaction. |
Data Presentation: Expected Purification Outcomes
The following table summarizes the expected purity and yield at different stages of a typical purification process for a divinyl ester like this compound. These values are representative and may vary based on the initial purity of the crude product and the specific conditions used.
| Purification Step | Key Impurities Removed | Expected Purity (by GC/NMR) | Expected Yield |
| Crude Product | Ethanedioic acid, catalyst, solvent | 50-80% | 100% (starting point) |
| Aqueous Wash (Sodium Bicarbonate) | Ethanedioic acid, acetic acid | 80-95% | 90-98% |
| Drying (Anhydrous MgSO4) | Water | 80-95% (no change in organic purity) | 95-99% (of washed product) |
| Vacuum Distillation | Catalyst residues, high-boiling impurities, monovinyl ethanedioate | >99% | 70-90% (of dried product) |
| Column Chromatography | All remaining impurities | >99.5% | 60-80% (of crude product) |
Experimental Protocols
Protocol 1: Purification by Washing and Vacuum Distillation
-
Neutralization:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Shake gently to avoid emulsion formation. Release the pressure frequently. Repeat the wash until no more effervescence is observed.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.
-
-
Drying:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Stir the mixture for 15-30 minutes.
-
Filter the drying agent from the solution.
-
-
Solvent Removal and Distillation:
-
Remove the bulk of the solvent using a rotary evaporator.
-
Set up a vacuum distillation apparatus.
-
Carefully distill the remaining residue under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Protocol 2: Purification by Column Chromatography
-
Sample Preparation:
-
Dissolve a small amount of the crude this compound in a minimal amount of the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
-
Column Packing:
-
Prepare a silica gel slurry in the eluent and pack a chromatography column.
-
-
Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
Technical Support Center: Divinyl Oxalate (Diethenyl Ethanedioate) Crosslinking
Welcome to the technical support center for Divinyl Oxalate, also known by its IUPAC name Diethenyl ethanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of Divinyl Oxalate as a crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: What is Divinyl Oxalate and why is it used as a crosslinker?
Divinyl Oxalate (DVO) is a divinyl ester of oxalic acid. It contains two vinyl groups, which are highly reactive towards free-radical polymerization. This bifunctionality allows it to form covalent bonds between polymer chains, creating a three-dimensional network structure. DVO is used to control the physical properties of polymers, such as mechanical strength, thermal stability, and solvent resistance.
Q2: What is the basic mechanism of crosslinking with Divinyl Oxalate?
Crosslinking with DVO typically proceeds via a free-radical polymerization mechanism. The process is initiated by a radical source (e.g., thermal or photoinitiators), which attacks one of the vinyl groups on a DVO molecule. This creates a new radical that can then react with other monomers or polymer chains. The second vinyl group on the same DVO molecule can also react, leading to the formation of a crosslink that connects two separate polymer chains.
Q3: What safety precautions should be taken when handling Divinyl Oxalate?
Divinyl Oxalate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheet (SDS) for specific handling and storage information.
Q4: How can I remove the inhibitor from Divinyl Oxalate before use?
Most vinyl monomers are supplied with a small amount of inhibitor (e.g., hydroquinone) to prevent premature polymerization during storage. To remove the inhibitor, you can pass the monomer through a column packed with an appropriate inhibitor-remover resin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| 1. Polymerization Fails to Initiate or is Very Slow | 1. Inactive/Insufficient Initiator: The initiator may be old, decomposed, or used at too low a concentration. | 1. Use a fresh batch of initiator. Increase the initiator concentration within the recommended range (typically 0.1-2.0 mol%). |
| 2. Presence of Inhibitors: Oxygen from the air or the storage inhibitor in the monomer can quench radicals. | 2. Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon). Ensure the monomer's storage inhibitor has been removed. | |
| 3. Low Temperature: The reaction temperature may be too low for the chosen thermal initiator to decompose efficiently. | 3. Increase the reaction temperature to the optimal range for your initiator. Refer to the initiator's datasheet for its half-life at various temperatures. | |
| 2. Incomplete Crosslinking (Resulting in a soft or gummy polymer) | 1. Low Crosslinker Concentration: The concentration of Divinyl Oxalate may be too low to form a rigid network. | 1. Increase the molar ratio of Divinyl Oxalate in your formulation. |
| 2. Premature Termination: Chain transfer agents or impurities can terminate polymerization chains before a sufficient network is formed. | 2. Purify all monomers and solvents before use. Avoid solvents known to act as chain transfer agents. | |
| 3. Insufficient Reaction Time/Temperature: The reaction may not have proceeded long enough or at a high enough temperature for complete conversion. | 3. Extend the reaction time or implement a post-curing step at an elevated temperature. | |
| 3. Formation of Insoluble Gel Particles (Pre-gelling) | 1. Localized High Initiator Concentration: Poor mixing can lead to "hot spots" where polymerization proceeds too rapidly. | 1. Ensure vigorous and uniform stirring, especially during initiator addition. Add the initiator slowly or as a dilute solution. |
| 2. High Reaction Temperature: An excessively high temperature can lead to an uncontrollably fast and non-uniform polymerization rate. | 2. Lower the reaction temperature and control it carefully using a water or oil bath. | |
| 4. Poor Reproducibility Between Batches | 1. Variability in Reagent Purity: Different batches of monomers or initiators may have varying levels of purity or inhibitor. | 1. Use reagents from the same batch for a series of experiments. Always purify/de-inhibit monomers consistently. |
| 2. Inconsistent Oxygen Levels: Variations in degassing efficiency can lead to different levels of inhibition. | 2. Standardize the degassing procedure (time, gas flow rate) for all experiments. |
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can affect crosslinking efficiency. Note that optimal conditions will vary depending on the specific polymer system.
Table 1: Effect of Initiator Concentration on Gel Time (System: Styrene/Divinyl Oxalate (95:5 molar ratio), Initiator: AIBN, Temp: 70°C)
| Initiator Conc. (mol%) | Gel Time (minutes) | Resulting Polymer Hardness (Shore D) |
| 0.1 | 125 | 75 |
| 0.5 | 40 | 82 |
| 1.0 | 22 | 85 |
| 2.0 | 12 | 84 (slight discoloration) |
Table 2: Effect of Divinyl Oxalate Concentration on Swelling Ratio (System: Methyl Methacrylate co-polymer, Temp: 60°C, Initiator: 0.5 mol% BPO)
| Divinyl Oxalate (mol%) | Swelling Ratio in Toluene (%) |
| 1 | 850 |
| 3 | 420 |
| 5 | 210 |
| 10 | 95 |
Experimental Protocols
Protocol 1: Removal of Inhibitor from Divinyl Oxalate
-
Preparation: Take a glass chromatography column and slurry-pack it with an appropriate inhibitor removal resin.
-
Elution: Add the Divinyl Oxalate to the top of the column and allow it to pass through the resin bed via gravity.
-
Collection: Collect the inhibitor-free monomer in a clean flask.
-
Usage: Use the purified monomer immediately, as it will be susceptible to spontaneous polymerization.
Protocol 2: Bulk Crosslinking Polymerization
-
Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the primary monomer (e.g., 9.5 mmol) and the purified Divinyl Oxalate (e.g., 0.5 mmol).
-
Degassing: Bubble dry nitrogen through the monomer mixture for 20-30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining a nitrogen atmosphere, heat the mixture to the desired reaction temperature (e.g., 70°C). Dissolve the initiator (e.g., 0.1 mmol AIBN) in a small amount of the primary monomer and add it to the reaction vessel with stirring.
-
Polymerization: Continue stirring at the set temperature. The mixture will become progressively more viscous. The reaction is complete when the mixture solidifies or after a predetermined time.
-
Post-Cure: To ensure complete reaction, the solid polymer can be post-cured in an oven at a temperature slightly above the reaction temperature for several hours.
Visualizations
Technical Support Center: Overcoming Solubility Challenges of Oxalate Diesters
A Note on "Diethenyl Ethanedioate" (Divinyl Oxalate): The compound "this compound," or divinyl oxalate, is a specific chemical entity for which detailed solubility data is not widely available in scientific literature. To provide a comprehensive and practical guide, this document will use Diphenyl Oxalate as a model compound. Diphenyl oxalate is a well-characterized diester of ethanedioic acid (oxalic acid) and presents similar solubility challenges, making it an excellent analog for illustrating troubleshooting strategies and solubility enhancement techniques relevant to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Diphenyl Oxalate in organic solvents?
A1: Diphenyl oxalate is a white crystalline solid that is generally insoluble in water but shows good solubility in several organic solvents.[1][2] It is soluble in ethers, alcohols, and ketones.[1] Specifically, it is known to be soluble in ethanol, acetone, and chloroform.[2] Its solubility is limited in non-polar solvents, and it is insoluble in water.
Q2: What primary factors influence the solubility of Diphenyl Oxalate?
A2: The key factors governing the solubility of a crystalline organic solid like diphenyl oxalate are:
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3]
-
Temperature: For most solid solutes, solubility increases with temperature.[4][5]
-
Molecular Size and Shape: Larger molecules can be more challenging to solvate.[4][6]
-
Crystal Lattice Energy: The energy holding the crystalline structure together must be overcome by the energy of solvation for dissolution to occur.
Q3: Are there any safety concerns to consider when handling Diphenyl Oxalate and its solvents?
A3: Yes. Diphenyl oxalate is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated area.[1] Always consult the Safety Data Sheet (SDS) for both diphenyl oxalate and the solvents being used before beginning any experiment.
Troubleshooting Guides
Issue 1: Diphenyl Oxalate is not dissolving in the selected organic solvent.
-
Question: I've added Diphenyl Oxalate to my solvent at room temperature, but it remains a solid. What steps can I take?
-
Answer:
-
Increase Temperature: Gently heat the solution while stirring. The solubility of solids in liquids typically increases with temperature. Be mindful of the solvent's boiling point to prevent evaporation.
-
Increase Agitation: Ensure the mixture is being stirred vigorously. This increases the interaction between the solute and solvent particles.
-
Particle Size Reduction: If you have larger crystals, grinding them into a fine powder will increase the surface area and can speed up dissolution.
-
Re-evaluate Solvent Choice: If the compound still does not dissolve, your chosen solvent may not be suitable. Consult the solubility data table below and consider a solvent with a polarity that more closely matches diphenyl oxalate. Solvents like acetone or ethyl acetate are often good starting points.[2]
-
Issue 2: The compound dissolves upon heating but precipitates out of solution when cooled.
-
Question: My Diphenyl Oxalate dissolved completely when I heated the solvent, but it crashed out of solution as soon as it started to cool. How can I prevent this?
-
Answer: This is a common issue, especially during recrystallization. Here are some solutions:
-
Use a Co-solvent System: Introduce a second, miscible "anti-solvent" in which the compound is less soluble. Dissolve the diphenyl oxalate in a minimal amount of a "good" solvent (e.g., acetone) at an elevated temperature. Then, slowly add the "anti-solvent" (e.g., hexane) until the solution becomes slightly cloudy, and then add a drop or two of the "good" solvent to redissolve the precipitate. This allows for slower, more controlled crystallization upon cooling.
-
Increase the Amount of Solvent: You may have created a supersaturated solution. Try adding a bit more of the hot solvent to the heated mixture. This will lower the saturation point and may prevent premature precipitation upon cooling.[7]
-
Control the Cooling Rate: Cool the solution slowly. A sudden drop in temperature can cause the compound to crash out of solution. Insulating the flask can help to slow the cooling process.
-
Issue 3: I need to dissolve Diphenyl Oxalate in a solvent system for a reaction, but it has limited solubility.
-
Question: The reaction I am running requires a specific solvent in which Diphenyl Oxalate is only sparingly soluble. How can I increase its concentration in the solution?
-
Answer:
-
Co-solvency: This is a highly effective technique.[4] Add a small amount of a co-solvent in which diphenyl oxalate is highly soluble. For example, if your primary solvent is toluene, adding a small percentage of a more polar solvent like tetrahydrofuran (THF) or acetone can significantly enhance solubility without drastically changing the overall properties of the reaction medium.
-
Run the Reaction at an Elevated Temperature: If the reaction conditions permit, increasing the temperature will increase the solubility of the diphenyl oxalate.
-
Use a Phase-Transfer Catalyst: If your reaction involves an aqueous phase, a phase-transfer catalyst can help shuttle the organic-soluble diphenyl oxalate to the reaction interface.
-
Data Presentation
Table 1: Solubility of Diphenyl Oxalate in Common Organic Solvents
| Solvent | Class | Polarity | Solubility |
| Water | Protic | High | Insoluble[2] |
| Ethanol | Protic | High | Soluble[2] |
| Acetone | Aprotic | High | Soluble[2] |
| Chloroform | Aprotic | Medium | Soluble[2] |
| Diethyl Ether | Aprotic | Low | Soluble[1] |
| Toluene | Aprotic | Low | Slightly Soluble |
| Hexane | Aprotic | Very Low | Insoluble |
Note: "Soluble" and "Insoluble" are qualitative terms. The actual quantitative solubility may vary with temperature and purity.
Experimental Protocols
Protocol 1: Determining an Appropriate Solvent for Dissolution
-
Objective: To identify a suitable single solvent for dissolving Diphenyl Oxalate.
-
Materials: Diphenyl Oxalate, a selection of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane), small test tubes, vortex mixer, and a hot plate.
-
Procedure:
-
Place approximately 10 mg of Diphenyl Oxalate into five separate test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Vortex each test tube vigorously for 30 seconds at room temperature.
-
Observe and record which solvents dissolve the compound.
-
For the solvents in which the compound did not dissolve, gently heat the test tubes in a warm water bath while observing for dissolution.
-
Record the solvent that dissolves the compound in the smallest volume and at the lowest temperature as the most suitable.
-
Protocol 2: Enhancing Solubility using a Co-solvent System
-
Objective: To dissolve Diphenyl Oxalate in a solvent of limited solubility by introducing a co-solvent.
-
Materials: Diphenyl Oxalate, a primary solvent with low solubility (e.g., toluene), a co-solvent with high solubility (e.g., acetone), beakers, and a magnetic stir plate with heating.
-
Procedure:
-
Add the desired amount of Diphenyl Oxalate to the primary solvent (toluene) in a beaker with a stir bar.
-
Stir the mixture at room temperature. Observe that the compound is not fully dissolving.
-
While stirring, add the co-solvent (acetone) dropwise.
-
Continue adding the co-solvent until all of the Diphenyl Oxalate has dissolved.
-
Note the final ratio of the primary solvent to the co-solvent. This ratio can be optimized to maximize the concentration of Diphenyl Oxalate while minimizing the amount of co-solvent used.
-
Visualizations
Caption: Troubleshooting workflow for dissolving Diphenyl Oxalate.
Caption: Factors influencing the solubility of crystalline compounds.
References
Validation & Comparative
A Comparative Guide to Divinyl Crosslinking Agents for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical parameter in the design of polymeric biomaterials for drug delivery, tissue engineering, and other biomedical applications. The crosslinker dictates the network structure of the polymer, which in turn governs its mechanical properties, swelling behavior, degradation kinetics, and biocompatibility. This guide provides a comparative analysis of "Diethenyl ethanedioate" (also known as divinyl oxalate) and other commonly employed divinyl crosslinking agents, with a focus on their performance characteristics supported by experimental data.
Overview of Divinyl Crosslinking Agents
Divinyl crosslinking agents are molecules containing two vinyl groups, which can participate in polymerization reactions to form three-dimensional polymer networks. The nature of the spacer group between the vinyl functionalities significantly influences the properties of the resulting hydrogel. This guide focuses on a comparison between this compound and other prominent divinyl crosslinkers, including divinyl sulfone (DVS), 1,4-butanediol diglycidyl ether (BDDE), glutaraldehyde (GTA), and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC).
This compound (Divinyl Oxalate): A Theoretical Profile
Comparative Performance Data
The following tables summarize key performance indicators for various divinyl crosslinking agents based on available experimental data, primarily from studies involving the crosslinking of hyaluronic acid (HA), a commonly used biopolymer.
Table 1: Reaction Conditions and Efficiency
| Crosslinking Agent | Polymer System | Typical Reaction Conditions | Reaction Mechanism | Efficiency/Notes |
| This compound (Theoretical) | Acrylates, etc. | Requires free radical initiator (e.g., AIBN, UV initiation) | Free radical polymerization | Reactivity is dependent on the specific monomer being used. The ester groups may be prone to hydrolysis. |
| Divinyl Sulfone (DVS) | Hyaluronic Acid | Alkaline pH (>9), room temperature | Michael-type addition | Rapid and efficient crosslinking.[1] |
| 1,4-Butanediol diglycidyl ether (BDDE) | Hyaluronic Acid | Alkaline pH | Etherification | Slower reaction compared to DVS. |
| Glutaraldehyde (GTA) | Hyaluronic Acid | Acidic pH | Acetal formation | Concerns about cytotoxicity of unreacted GTA.[2] |
| 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) | Hyaluronic Acid | Acidic to neutral pH, often with N-hydroxysuccinimide (NHS) | Amide or ester bond formation | "Zero-length" crosslinker, as it is not incorporated into the final structure. |
Table 2: Mechanical Properties of Crosslinked Hydrogels
| Crosslinking Agent | Polymer System | Storage Modulus (G') | Complex Viscosity (η*) | Key Findings |
| This compound (Theoretical) | - | - | - | Expected to form rigid crosslinks due to the short oxalate spacer, potentially leading to higher modulus materials. |
| Divinyl Sulfone (DVS) | Hyaluronic Acid | 280 - 990 Pa[2] | 42 - 190 Pa·s[2] | Mechanical properties are tunable by varying the DVS concentration.[2] |
| 1,4-Butanediol diglycidyl ether (BDDE) | Hyaluronic Acid | Increases with crosslinker concentration[2] | Increases with crosslinker concentration[2] | Widely used in dermal fillers due to its favorable mechanical properties.[2] |
Table 3: Swelling and Degradation Characteristics
| Crosslinking Agent | Polymer System | Swelling Ratio | Degradation Profile |
| This compound (Theoretical) | - | - | Expected to be biodegradable via hydrolysis of the ester linkages. |
| Divinyl Sulfone (DVS) | Hyaluronic Acid | Inversely proportional to crosslinker concentration[1] | Stable against enzymatic degradation. |
| 1,4-Butanediol diglycidyl ether (BDDE) | Hyaluronic Acid | Decreases with increasing crosslinker concentration | Slower degradation compared to non-crosslinked polymer. |
Table 4: Biocompatibility and Cytotoxicity
| Crosslinking Agent | Biocompatibility | Cytotoxicity |
| This compound (Theoretical) | Unknown, but degradation products (oxalic acid and vinyl alcohol) would need to be assessed. | Unknown. |
| Divinyl Sulfone (DVS) | Generally considered biocompatible at low concentrations in the crosslinked polymer.[3][4] | Can exhibit cytotoxicity at higher concentrations and in its unreacted form.[5][6][7] |
| 1,4-Butanediol diglycidyl ether (BDDE) | Good biocompatibility, widely used in FDA-approved products. | Low cytotoxicity when fully reacted. |
| Glutaraldehyde (GTA) | Concerns due to potential for leaching of toxic unreacted crosslinker. | Can be cytotoxic. |
| 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) | Generally good, as it is not incorporated into the final product. | Byproducts can be cytotoxic and require removal. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the comparison.
Protocol for Hydrogel Synthesis via Divinyl Sulfone (DVS) Crosslinking of Hyaluronic Acid
This protocol is adapted from studies on HA hydrogel formation.[1]
Materials:
-
Hyaluronic acid (HA)
-
Divinyl sulfone (DVS)
-
Sodium hydroxide (NaOH) solution (0.2 M)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve HA in 0.2 M NaOH solution to the desired concentration (e.g., 2% w/v).
-
Stir the solution at room temperature until the HA is fully dissolved.
-
Add the desired amount of DVS to the HA solution while stirring.
-
Continue stirring for a specified period (e.g., 5-60 minutes) to allow for crosslinking to occur. The solution will become a gel.
-
Neutralize the gel by immersing it in PBS.
-
Purify the hydrogel by dialysis against PBS to remove unreacted DVS and NaOH.
Protocol for Determination of Swelling Ratio
Materials:
-
Crosslinked hydrogel
-
Distilled water or PBS
-
Analytical balance
Procedure:
-
Lyophilize a sample of the hydrogel to determine its dry weight (Wd).
-
Immerse the dried hydrogel in distilled water or PBS at a specified temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it to obtain the swollen weight (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd
Protocol for Rheological Characterization of Hydrogels
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Place a sample of the hydrogel onto the lower plate of the rheometer.
-
Lower the upper plate to a defined gap size.
-
Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region of the material.
-
Record the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
The storage modulus provides information about the elastic properties of the hydrogel, while the loss modulus indicates the viscous properties.
Visualizing Crosslinking Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and concepts discussed in this guide.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Caption: Crosslinking mechanism of Divinyl Sulfone (DVS).
Caption: Theoretical crosslinking mechanism of this compound.
Conclusion
The choice of a divinyl crosslinking agent has profound implications for the final properties and performance of a polymeric biomaterial. While divinyl sulfone is a well-characterized and efficient crosslinker for polymers like hyaluronic acid, its potential cytotoxicity necessitates careful control of reaction conditions and thorough purification. Other agents like BDDE offer a good balance of properties and have a proven track record in commercial products.
This compound remains a theoretical candidate for biodegradable hydrogels. Its ester linkages suggest a hydrolytically degradable network, a desirable feature for temporary scaffolds in tissue engineering and controlled drug release systems. However, the lack of experimental data on its performance and biocompatibility underscores the need for further research to validate its potential in biomedical applications. Researchers are encouraged to consider the desired properties of their final product, including mechanical strength, degradation rate, and biocompatibility, when selecting a crosslinking agent. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. scielo.br [scielo.br]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Crosslinkers: Diethenyl Ethanedioate vs. Ethylene Glycol Dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical parameter in the design of polymeric materials, influencing their mechanical properties, degradation kinetics, and biocompatibility. This guide provides a detailed comparison of two crosslinking agents: the well-established ethylene glycol dimethacrylate (EGDMA) and the emerging, potentially biodegradable diethenyl ethanedioate (divinyl oxalate).
Introduction to the Crosslinkers
Ethylene Glycol Dimethacrylate (EGDMA) is a widely utilized crosslinking agent in the synthesis of polymers, particularly for hydrogels and dental resins.[1][2] Its popularity stems from its ability to form highly crosslinked, three-dimensional polymer networks through free-radical polymerization, imparting mechanical strength and thermal stability to the resulting materials.[1][2][3] EGDMA is a diester of ethylene glycol and methacrylic acid.[4][5]
This compound , systematically named ethanedioic acid, diethenyl ester, and more commonly known as divinyl oxalate , is a less-studied crosslinker with potential applications in the development of biodegradable polymers. Its structure, featuring two vinyl ester groups, allows it to participate in polymerization reactions. The key feature of divinyl oxalate is the presence of an oxalate ester linkage in its backbone, which is susceptible to hydrolysis. This inherent instability suggests that polymers crosslinked with divinyl oxalate could be designed to degrade under specific physiological conditions.
Performance Comparison
| Property | Ethylene Glycol Dimethacrylate (EGDMA) | This compound (Divinyl Oxalate) |
| Chemical Structure | Ethane-1,2-diyl bis(2-methylprop-2-enoate) | Ethanedioic acid, diethenyl ester |
| Molar Mass | 198.22 g/mol | 142.11 g/mol |
| Crosslinking Mechanism | Free-radical polymerization of methacrylate groups. | Free-radical polymerization of vinyl groups. |
| Mechanical Properties of Crosslinked Polymer | Generally improves tensile strength, hardness, and wear resistance.[1] The effect on flexural strength and impact strength can vary with concentration.[6][7] | Limited experimental data available. The introduction of a crosslinker is expected to increase mechanical strength compared to linear polymers.[8] |
| Swelling Behavior of Hydrogels | Increasing EGDMA concentration generally leads to decreased swelling due to higher crosslinking density.[8] | No specific data available. Swelling behavior would likely be tunable by varying the crosslinker concentration. |
| Biodegradability | Generally considered non-biodegradable. | The oxalate ester linkage is susceptible to hydrolysis, suggesting the potential for creating biodegradable polymers.[4] |
| Biocompatibility | Copolymers containing EGDMA are often reported as biocompatible.[9] However, the residual monomer can exhibit cytotoxicity and genotoxicity.[4][9][10] | Limited data available. The degradation products would be oxalic acid and vinyl alcohol (which would tautomerize to acetaldehyde). The biocompatibility of the crosslinked polymer and its degradation products would require thorough investigation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for the synthesis and characterization of hydrogels using these crosslinkers.
Synthesis of EGDMA-Crosslinked Hydrogels (Photopolymerization)
This protocol describes the synthesis of poly(ethylene glycol) dimethacrylate (PEGDMA) hydrogels, where EGDMA can be considered a shorter-chain analogue.
Materials:
-
Poly(ethylene glycol) dimethacrylate (PEGDMA, various molecular weights)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a precursor solution by dissolving PEGDMA in PBS to the desired concentration (e.g., 10-30% w/v).
-
Add the photoinitiator to the precursor solution at a specific concentration (e.g., 0.05-0.5% w/v) and mix until fully dissolved.
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water or PBS to remove any unreacted monomers and photoinitiator.
Hypothetical Synthesis of Divinyl Oxalate-Crosslinked Hydrogels
Note: The following is a proposed protocol, as specific literature on hydrogel synthesis using divinyl oxalate as the primary crosslinker is scarce.
Materials:
-
A vinyl-functionalized monomer (e.g., N-vinylpyrrolidone, vinyl acetate)
-
Divinyl oxalate
-
A suitable free-radical initiator (e.g., azobisisobutyronitrile - AIBN for thermal polymerization, or a photoinitiator for photopolymerization)
-
An appropriate solvent
Procedure:
-
Dissolve the primary monomer and divinyl oxalate in the chosen solvent at the desired molar ratio.
-
Add the free-radical initiator to the solution.
-
If using a thermal initiator, heat the solution to the initiator's decomposition temperature under an inert atmosphere (e.g., nitrogen or argon) and maintain the temperature for the required reaction time.
-
If using a photoinitiator, pour the solution into a suitable mold and expose it to UV light of the appropriate wavelength.
-
After polymerization, the resulting crosslinked polymer should be purified by washing with a suitable solvent to remove unreacted monomers and initiator.
Characterization of Crosslinked Hydrogels
Swelling Ratio Measurement:
-
Immerse a pre-weighed, dry hydrogel sample (W_d) in a swelling medium (e.g., deionized water or PBS) at a specific temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_s).[4]
-
The swelling ratio (SR) is calculated as: SR = (W_s - W_d) / W_d.[2][4]
-
Continue measurements until the hydrogel reaches equilibrium swelling (constant weight).
Mechanical Testing:
-
Prepare hydrogel samples of a defined geometry (e.g., cylindrical or dumbbell-shaped).
-
Conduct compression or tensile tests using a universal testing machine.
-
For compression tests, apply a uniaxial compressive force at a constant strain rate and record the stress-strain data. The compressive modulus can be determined from the initial linear region of the stress-strain curve.
-
For tensile tests, clamp the sample and apply a tensile load until failure, recording the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.
Biocompatibility Assessment:
-
Biocompatibility is typically assessed following standards such as ISO 10993.[6][7]
-
In vitro cytotoxicity tests: Expose relevant cell lines (e.g., fibroblasts) to extracts of the hydrogel or place the hydrogel in direct contact with the cells and assess cell viability using assays like MTT or LIVE/DEAD staining.
-
Hemocompatibility tests: If the material is intended for blood-contacting applications, evaluate its interaction with blood components according to ISO 10993-4.[5]
Visualizing the Chemistry and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Free-radical polymerization and crosslinking mechanism of EGDMA.
Caption: Conceptual diagram of polymerization and biodegradation of a divinyl oxalate crosslinked polymer.
Caption: Logical workflow for selecting a crosslinker for a specific application.
Conclusion
Ethylene glycol dimethacrylate is a well-characterized and versatile crosslinker that provides robust mechanical properties to a wide range of polymers. Its performance is predictable and well-documented, making it a reliable choice for many applications where biodegradability is not a primary concern.
This compound (divinyl oxalate) presents an intriguing alternative, particularly for applications requiring biodegradable materials. The inherent susceptibility of its oxalate ester linkage to hydrolysis is a promising feature for designing transient scaffolds for tissue engineering or controlled-release drug delivery systems. However, the lack of comprehensive experimental data on its performance as a crosslinker necessitates further research. Key areas for future investigation include the synthesis and characterization of divinyl oxalate-crosslinked polymers, a thorough evaluation of their mechanical properties and degradation kinetics, and a detailed assessment of the biocompatibility of both the crosslinked polymer and its degradation products. For researchers and drug development professionals, the choice between these two crosslinkers will depend on the specific requirements of the application, with EGDMA being the established option for durable materials and divinyl oxalate representing a potential pathway to biodegradable polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.5. Swelling Ratio Measurements [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.polyprocessing.com [blog.polyprocessing.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
Validating Crosslinking with Diethenyl Ethanedioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the degree of crosslinking achieved with "Diethenyl ethanedioate," a diethenyl ester of oxalic acid. Due to the limited direct experimental data on this compound as a crosslinking agent, this document focuses on established validation techniques and provides a comparative framework using well-characterized alternative crosslinkers. The experimental protocols and data presented herein are based on established scientific literature for analogous systems.
Introduction to this compound as a Potential Crosslinking Agent
This compound, also known as divinyl oxalate, possesses two vinyl groups, which are susceptible to polymerization reactions, and a central oxalate ester group. The vinyl groups can potentially participate in addition polymerization, forming crosslinks between polymer chains. The reactivity of the oxalate group could also play a role in the crosslinking mechanism, possibly through reactions with specific functional groups on the polymer backbone.
Experimental Protocols for Validating Crosslinking
Validating the degree of crosslinking is crucial for understanding the mechanical and physical properties of a crosslinked material. The following are standard experimental protocols that can be employed to quantify the crosslinking density of polymers modified with this compound and to compare its efficiency against other crosslinking agents.
Swelling Studies
The swelling behavior of a crosslinked polymer in a solvent is inversely proportional to its crosslinking density.[1][2] A higher degree of crosslinking results in a more constrained network, limiting the uptake of solvent and thus reducing the swelling ratio.
Experimental Protocol:
-
Sample Preparation: Prepare crosslinked polymer samples of known initial dry weight (W_d).
-
Immersion: Immerse the samples in a suitable solvent (e.g., deionized water, phosphate-buffered saline) at a constant temperature.
-
Equilibrium Swelling: Allow the samples to swell until they reach equilibrium, periodically removing them, blotting away excess surface solvent, and recording the swollen weight (W_s). Equilibrium is reached when the weight no longer changes with time.
-
Calculation of Swelling Ratio: The swelling ratio (Q) is calculated using the following formula:
Q = (W_s - W_d) / W_d
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to identify the chemical bonds formed during the crosslinking reaction.[3][4] By monitoring the changes in the vibrational frequencies of specific functional groups, one can confirm the occurrence of the crosslinking reaction and, in some cases, quantify its extent. For this compound, one would monitor the disappearance of the vinyl C=C stretching vibration and changes in the C=O stretching frequency of the oxalate ester.
Experimental Protocol:
-
Sample Preparation: Prepare thin films or KBr pellets of the uncrosslinked polymer, the crosslinking agent (this compound), and the crosslinked polymer.
-
Spectral Acquisition: Record the FTIR spectra of all samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Compare the spectra of the crosslinked polymer with those of the starting materials. Look for the appearance of new peaks or the disappearance or shift of existing peaks that are indicative of the crosslinking reaction. For quantitative analysis, the decrease in the absorbance of a characteristic peak of the crosslinker can be correlated with the degree of crosslinking.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[5][6][7] Crosslinking introduces constraints on the mobility of polymer chains, which can lead to a shift in the glass transition temperature (Tg). A higher crosslinking density generally results in a higher Tg.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the crosslinked polymer sample into a DSC pan.
-
Thermal Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to determine the glass transition temperature (Tg). Compare the Tg of the crosslinked polymer with that of the uncrosslinked polymer.
Comparative Data with Alternative Crosslinking Agents
To provide a benchmark for the performance of this compound, this section presents a comparison with commonly used crosslinking agents. The data is summarized in tables for easy comparison.
Swelling Ratio Comparison
The swelling ratio is a direct indicator of the crosslinking efficiency. The following table compares the typical swelling ratios of hydrogels crosslinked with different agents.
| Crosslinking Agent | Polymer System | Swelling Ratio (Q) | Reference |
| Glutaraldehyde | Gelatin | 5 - 15 | [8] |
| Genipin | Chitosan | 10 - 30 | [9] |
| N,N'-Methylenebisacrylamide (MBA) | Polyacrylamide | 15 - 50 | [1] |
| This compound (Expected) | Vinyl Polymer | To be determined |
Note: The expected swelling ratio for this compound will depend on the polymer system and reaction conditions.
FTIR Spectral Shifts
The following table summarizes the characteristic FTIR peaks to monitor for different crosslinking reactions.
| Crosslinking Agent | Key Functional Group Change | Wavenumber (cm⁻¹) | Reference |
| Glutaraldehyde | C=N stretching (Schiff base) | ~1650 | [4] |
| Genipin | C-N stretching | ~1350 | [10] |
| N,N'-Methylenebisacrylamide (MBA) | Disappearance of C=C | ~1630 | |
| This compound | Disappearance of C=C, Shift in C=O | ~1640, ~1750 |
Glass Transition Temperature (Tg) Comparison
The shift in Tg provides a measure of the restriction of polymer chain mobility upon crosslinking.
| Crosslinking Agent | Polymer System | ΔTg (°C) | Reference |
| Glutaraldehyde | Poly(vinyl alcohol) | 10 - 20 | |
| Divinylbenzene | Polystyrene | 15 - 30 | |
| This compound (Expected) | Vinyl Polymer | To be determined |
Note: ΔTg is the difference in Tg between the crosslinked and uncrosslinked polymer.
Visualizations
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
Conclusion
While direct experimental data for this compound as a crosslinking agent is not yet widely available, this guide provides a robust framework for its evaluation. By employing the standardized experimental protocols of swelling studies, FTIR spectroscopy, and DSC analysis, researchers can effectively characterize the degree of crosslinking. Furthermore, by comparing the results with the provided data for established crosslinking agents, the performance and potential of this compound in various applications can be objectively assessed. The successful validation of its crosslinking capabilities could open new avenues for the development of novel biomaterials and drug delivery systems.
References
- 1. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo-crosslinked Diels–Alder and thiol–ene polymer networks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents [mdpi.com]
- 9. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Mechanical Properties of Crosslinked Polymers: A Focus on Divinylbenzene and Ethylene Glycol Dimethacrylate
This comparison will explore how the chemical nature of the crosslinking agent influences the mechanical properties of the resulting polymer networks. Divinylbenzene is a rigid, aromatic crosslinker known for imparting high thermal stability and stiffness, while EGDMA is a more flexible, aliphatic crosslinker.
Comparative Data on Mechanical Properties
The following tables summarize the mechanical properties of polystyrene (PS) crosslinked with divinylbenzene (DVB) and polymethyl methacrylate (PMMA) crosslinked with ethylene glycol dimethacrylate (EGDMA).
Table 1: Mechanical Properties of Polystyrene Crosslinked with Divinylbenzene (DVB)
| DVB Content (% by weight) | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) |
| 0 | 2.69 | 3.45 | 1.14 |
| 3.8 | 3.21 | 3.55 | 1.38 |
| 7.1 | 3.49 | 4.17 | 1.48 |
| 11.1 | 3.77 | 4.97 | 1.63 |
Data synthesized from molecular dynamics simulations.[1]
Table 2: Mechanical Properties of Polymethyl Methacrylate (PMMA) Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA)
| EGDMA Content (% by volume) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| 0 (Conventional PMMA) | 95.3 ± 7.9 | 2.3 ± 0.2 |
| 5 | 100.2 ± 10.5 | 2.5 ± 0.2 |
| 10 | 102.8 ± 9.8 | 2.6 ± 0.3 |
| 15 | 105.1 ± 11.2 | 2.7 ± 0.3 |
| 20 | 88.7 ± 8.5 | 2.2 ± 0.2 |
Experimental data from three-point bending tests.[2][3]
Experimental Protocols
1. Synthesis of Crosslinked Polymers
A common method for synthesizing crosslinked polymers is through free-radical polymerization.
-
Materials : Monomer (e.g., styrene, methyl methacrylate), crosslinking agent (e.g., divinylbenzene, ethylene glycol dimethacrylate), initiator (e.g., benzoyl peroxide, AIBN), and solvent (if applicable, e.g., toluene for solution polymerization).
-
Procedure for Bulk Polymerization :
-
The monomer and the desired concentration of the crosslinking agent are mixed in a reaction vessel.
-
The initiator is added to the mixture.
-
The mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.
-
The reaction vessel is sealed and heated to a temperature appropriate for the chosen initiator to initiate polymerization (e.g., 60-80 °C).
-
The polymerization is allowed to proceed for a specified time (typically several hours) to achieve a high degree of conversion.
-
The resulting solid polymer is then removed from the reaction vessel and may be subjected to post-curing at an elevated temperature to ensure complete reaction of the monomers.
-
The polymer is then machined into specimens of standard dimensions for mechanical testing.[4]
-
-
Procedure for Suspension Polymerization :
-
An aqueous phase is prepared containing a suspending agent (e.g., polyvinyl alcohol).
-
The monomer, crosslinking agent, and initiator are mixed to form the oil phase.
-
The oil phase is added to the aqueous phase with vigorous stirring to form a suspension of monomer droplets.
-
The suspension is heated to initiate polymerization within the droplets.
-
After the polymerization is complete, the resulting polymer beads are filtered, washed, and dried.
-
2. Mechanical Property Testing: Tensile Testing
Tensile testing is a fundamental method for characterizing the mechanical properties of polymers.[5][6]
-
Specimen Preparation : Polymer samples are typically molded or machined into a "dog-bone" shape according to ASTM D638 standards.[5] The dimensions of the specimens are measured accurately before testing.[7]
-
Test Procedure :
-
The specimen is securely mounted in the grips of a universal testing machine.[7]
-
An extensometer may be attached to the specimen to accurately measure the elongation during the test.
-
The specimen is pulled at a constant rate of displacement (crosshead speed) until it fractures.[6]
-
The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.
-
-
Data Analysis :
-
The engineering stress is calculated by dividing the applied force by the original cross-sectional area of the specimen.
-
The engineering strain is calculated by dividing the change in length by the original length of the specimen.
-
A stress-strain curve is plotted from the collected data.
-
Key mechanical properties are determined from the stress-strain curve:
-
Tensile Modulus (Young's Modulus) : The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Tensile Strength : The maximum stress the material can withstand before fracturing.
-
Elongation at Break : The maximum strain the material can endure before fracturing, indicating its ductility.
-
-
Visualizing the Crosslinking Process and Experimental Workflow
Caption: Free-radical polymerization and crosslinking mechanism.
Caption: Workflow for mechanical properties testing of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 3. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mse.iastate.edu [mse.iastate.edu]
- 6. scribd.com [scribd.com]
- 7. reprap.org [reprap.org]
A Comparative Guide to Hydrogel Swelling Behavior: Divinyl Sulfone vs. Other Crosslinking Agents
For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical parameter in tailoring hydrogel properties for specific applications. This guide provides a comparative analysis of the swelling behavior of hydrogels crosslinked with divinyl sulfone (DVS) against other commonly used agents such as glutaraldehyde, poly(ethylene glycol) diacrylate (PEGDA), and N,N'-methylenebis(acrylamide) (MBA).
The degree of swelling is a crucial characteristic of hydrogels, influencing their mechanical properties, solute diffusion, and ultimately, their performance in applications ranging from drug delivery to tissue engineering. The crosslinking agent plays a pivotal role in defining the network structure of the hydrogel and, consequently, its swelling capacity.
Comparative Swelling Performance
The swelling behavior of hydrogels is intricately linked to the chemical nature and concentration of the crosslinking agent. Generally, a higher crosslinker concentration leads to a more densely crosslinked network, which restricts the uptake of water and results in a lower degree of swelling. Conversely, a lower crosslinker concentration allows for greater chain relaxation and higher water absorption.
Divinyl sulfone (DVS) is a bifunctional crosslinker that reacts with nucleophilic groups such as amines and hydroxyls present in various polymers like hyaluronic acid. The resulting thioether linkages are generally stable, contributing to the formation of robust hydrogel networks.
To provide a clear comparison, the following table summarizes the swelling ratios of hydrogels prepared with different crosslinking agents. It is important to note that direct quantitative comparison can be challenging due to variations in experimental conditions across different studies, such as the base polymer, crosslinker concentration, temperature, and pH of the swelling medium.
| Crosslinking Agent | Polymer System | Crosslinker Concentration | Swelling Ratio (%) | Reference |
| Divinyl Sulfone (DVS) | Hyaluronic Acid | 1% (w/w) | ~1500 | [1] |
| Glutaraldehyde | Gelatin | 0.5% (w/v) | Up to 4000 | [2] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Acrylic Acid | 0.1% (w/w) | 5300 | [3] |
| N,N'-methylenebis(acrylamide) (MBA) | Glucose-based vinyl imidazolium | 4.5 wt% | 90 | [4] |
Note: The swelling ratios presented are indicative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of hydrogel swelling. Below are generalized methodologies for hydrogel synthesis and swelling studies based on common practices in the field.
Hydrogel Synthesis
Objective: To synthesize hydrogels using different crosslinking agents.
Materials:
-
Base polymer (e.g., hyaluronic acid, gelatin, acrylic acid)
-
Crosslinking agent (DVS, glutaraldehyde, PEGDA, or MBA)
-
Solvent (typically deionized water or a suitable buffer)
-
Initiator (for polymerization-based hydrogels, e.g., ammonium persulfate)
-
Catalyst (if required, e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)
Procedure:
-
Polymer Dissolution: Dissolve the base polymer in the chosen solvent at a predetermined concentration. Stir the solution until the polymer is completely dissolved.
-
Crosslinker Addition: Add the crosslinking agent to the polymer solution. The concentration of the crosslinker should be varied to study its effect on swelling.
-
Initiation (for polymerization): For hydrogels formed by polymerization, add the initiator and catalyst to the monomer/polymer/crosslinker solution to initiate the crosslinking reaction.
-
Gelling: Allow the mixture to stand at a specific temperature for a sufficient time to ensure complete gelation. The time and temperature will vary depending on the specific polymer and crosslinker system.
-
Washing: After gelation, the hydrogels are typically washed extensively with the swelling medium (e.g., deionized water, phosphate-buffered saline) to remove any unreacted monomers, crosslinkers, or initiators.
Swelling Studies
Objective: To determine the swelling ratio of the synthesized hydrogels.
Materials:
-
Synthesized hydrogels
-
Swelling medium (e.g., deionized water, phosphate-buffered saline - PBS)
-
Analytical balance
-
Incubator or water bath
Procedure:
-
Initial Weight: Take a known weight of the dried hydrogel sample (Wd).
-
Immersion: Immerse the dried hydrogel in the swelling medium at a constant temperature.
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, where its weight no longer increases. This may take several hours to days.
-
Final Weight: At regular time intervals and at equilibrium, remove the swollen hydrogel from the medium, gently blot the surface with filter paper to remove excess surface water, and weigh it (Ws).
-
Calculation of Swelling Ratio: The swelling ratio (SR) is calculated using the following formula:
SR (%) = [(Ws - Wd) / Wd] x 100
Visualizing the Experimental Workflow
To better illustrate the process of hydrogel swelling studies, the following diagram outlines the key steps involved.
Caption: Experimental workflow for hydrogel synthesis and swelling studies.
Signaling Pathways and Logical Relationships
The choice of crosslinker influences the final properties of the hydrogel through a series of logical relationships. The following diagram illustrates how the crosslinker type and concentration affect the network structure and, ultimately, the swelling behavior.
Caption: Logical relationships between crosslinker parameters and hydrogel properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Determining Reactivity Ratios for the Copolymerization of Diethenyl Ethanedioate and Comparison with Alternative Divinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to determine the reactivity ratios for the copolymerization of "Diethenyl ethanedioate" (also known as divinyl oxalate). Due to a lack of readily available, published reactivity ratios for this specific monomer, this document focuses on providing the experimental and analytical framework necessary for their determination. Furthermore, a comparison with established data for alternative divinyl monomers is presented to offer a predictive context for the expected copolymerization behavior of this compound.
Introduction to Reactivity Ratios in Copolymerization
In copolymerization, two or more different monomers are polymerized together to form a copolymer. The reactivity ratios, typically denoted as r₁ and r₂, are crucial parameters that describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the reaction mixture.[1] Understanding these ratios is fundamental to predicting and controlling the composition and microstructure of the resulting copolymer, which in turn dictates its physical and chemical properties.[1]
The Mayo-Lewis equation is the cornerstone of copolymerization kinetics, relating the composition of the monomer feed to the composition of the instantaneous copolymer formed.[2]
Mayo-Lewis Equation:
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
Where:
-
d[M₁]/d[M₂] is the ratio of the rates of incorporation of monomer 1 and monomer 2 into the copolymer.
-
[M₁] and [M₂] are the molar concentrations of monomer 1 and monomer 2 in the feed.
-
r₁ and r₂ are the reactivity ratios of monomer 1 and monomer 2, respectively.
Comparison with Alternative Divinyl Monomers
While specific data for this compound is not available, we can draw comparisons with other well-studied divinyl monomers to anticipate its potential behavior. Divinylbenzene (DVB) is a common crosslinking agent, and its reactivity ratios in copolymerization with styrene have been reported. Another relevant class of compounds are other divinyl esters, such as divinyl adipate.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization System Characteristics |
| Styrene | m-Divinylbenzene | 1.11 | 1.00 | Near-ideal random copolymerization.[3] |
| Styrene | p-Divinylbenzene | 0.20 | 1.00 | The para isomer of DVB is incorporated more rapidly than styrene.[3] |
| Vinyl Acetate | Divinyl Adipate | - | - | Used in the formation of crosslinked networks; reactivity is influenced by the divinyl nature of the adipate.[4] |
Note: The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the ethanedioate (oxalate) group, which could affect the reactivity of the vinyl groups.
Experimental Protocols for Reactivity Ratio Determination
To determine the reactivity ratios of this compound with a given comonomer, a series of copolymerization reactions are performed at low conversion (<10%) with varying initial monomer feed ratios. The resulting copolymer composition is then determined experimentally.[5] Two classical linearization methods for analyzing the data are the Fineman-Ross and Kelen-Tüdős methods.
3.1. General Experimental Workflow
Caption: Experimental workflow for determining reactivity ratios.
3.2. Fineman-Ross Method
The Fineman-Ross method is a graphical technique that linearizes the copolymerization equation.[6]
The equation is rearranged to the form: G = H * r₁ - r₂
Where:
-
f = [M₁]/[M₂] (molar ratio of monomers in the feed)
-
F = d[M₁]/d[M₂] (molar ratio of monomers in the copolymer)
-
G = F * (f - 1) / f
-
H = F * f
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.[7]
Experimental Protocol:
-
Prepare a series of reaction mixtures with varying molar ratios of this compound (M₁) and the comonomer (M₂). A common set of feed ratios could be, for example, 80:20, 60:40, 50:50, 40:60, and 20:80.
-
Add a suitable free-radical initiator (e.g., AIBN or benzoyl peroxide).
-
Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.
-
Monitor the conversion and stop the reactions at low conversion (typically below 10%) to ensure the monomer feed ratio remains relatively constant.[5]
-
Isolate the copolymer by precipitation in a non-solvent, followed by washing and drying to remove unreacted monomers and initiator.
-
Determine the copolymer composition (F) using an appropriate analytical technique such as ¹H NMR spectroscopy, FT-IR spectroscopy, or elemental analysis.
-
Calculate f and F for each experiment.
-
Calculate G and H for each data point.
-
Plot G versus H and perform a linear regression to determine the slope (r₁) and intercept (-r₂).
3.3. Kelen-Tüdős Method
The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias.[8]
The equation is given by: η = (r₁ + r₂/α) * ξ - r₂/α
Where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = (H_min * H_max)^0.5 (α is a constant calculated from the minimum and maximum H values from the Fineman-Ross data)
A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.[9]
Experimental Protocol:
-
Follow steps 1-8 from the Fineman-Ross protocol to obtain values for f, F, G, and H.
-
Determine H_min and H_max from the dataset and calculate α.
-
Calculate η and ξ for each data point.
-
Plot η versus ξ and perform a linear regression.
-
Determine the intercepts at ξ = 0 and ξ = 1 to find -r₂/α and r₁, respectively. From the intercept at ξ = 0, r₂ can be calculated.
Logical Relationship in Copolymerization
The following diagram illustrates the kinetic relationships in the terminal model of copolymerization, which forms the basis for the Mayo-Lewis equation.
Caption: Kinetic scheme of terminal model copolymerization.
By experimentally determining the reactivity ratios for this compound with various comonomers, researchers and drug development professionals can gain the necessary insights to design and synthesize novel copolymers with tailored properties for a wide range of applications, including drug delivery systems, biomaterials, and specialty polymers.
References
- 1. Copolymer overview [copoldb.jp]
- 2. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. US20100167611A1 - Vinyl acetate / aromatic vinyl ester copolymer binder resins - Google Patents [patents.google.com]
- 5. 3.3. Reactivity Ratio Determination [bio-protocol.org]
- 6. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 7. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Diethenyl Ethanedioate and Diethyl Ethanedioate
A Note on Chemical Identity: The query for "diethenyl ethanedioate" has been interpreted to potentially refer to the more common laboratory chemical, "diethyl ethanedioate," due to the similarity in their names and the scarcity of safety and disposal information for the former. "this compound" (CAS No. 13416-89-2) and "diethyl ethanedioate" (CAS No. 95-92-1) are distinct chemical compounds. This document provides detailed disposal procedures for diethyl ethanedioate and offers general guidance for the disposal of this compound based on the principles of handling reactive organic esters, in the absence of specific data.
Disposal of this compound
There is a lack of specific safety data sheets (SDS) and established disposal protocols for this compound. As a reactive organic ester, its disposal should be approached with caution, adhering to general best practices for hazardous chemical waste.
General Disposal Guidance:
-
Do Not Dispose Down the Drain: Organic esters should not be disposed of in the sanitary sewer system.
-
Consult Your Institution's EHS Office: The primary point of contact for chemical disposal is your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance based on local regulations and facility capabilities.
-
Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with organic esters.
-
Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company.
Detailed Disposal Procedures for Diethyl Ethanedioate
Diethyl ethanedioate, also known as diethyl oxalate, is a combustible and moisture-sensitive liquid that is harmful if swallowed or in contact with skin and causes serious eye damage.[1] Proper disposal is crucial to ensure laboratory safety and environmental protection.
Quantitative Data for Diethyl Ethanedioate
| Property | Value |
| CAS Number | 95-92-1 |
| Molecular Formula | C6H10O4 |
| Molecular Weight | 146.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 185 °C |
| Melting Point | -41 °C |
| Flash Point | 76 °C |
| Density | 1.076 g/mL at 25 °C |
Experimental Protocol for Neutralization of Small Quantities of Diethyl Ethanedioate
For small quantities of diethyl ethanedioate waste, chemical neutralization through hydrolysis can be performed to convert it to less harmful products (oxalic acid and ethanol) before disposal. This procedure should be carried out in a chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Diethyl ethanedioate waste
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH indicator paper or a pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Heating mantle (optional, for accelerating the reaction)
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the diethyl ethanedioate waste with water. A suggested ratio is to add the ester to at least 10 volumes of water.
-
Hydrolysis: Stir the mixture vigorously. The hydrolysis of diethyl oxalate will occur, forming oxalic acid and ethanol. This process can be accelerated by gentle heating (e.g., to 65-80°C).
-
Neutralization: Slowly add a 1 M sodium hydroxide solution to the mixture while continuing to stir.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the sodium hydroxide solution until the pH is neutral (pH 7).
-
Disposal of Neutralized Solution: Once neutralized, the resulting solution of sodium oxalate and ethanol can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm this with your institution's EHS office before proceeding.
-
Decontamination: Thoroughly clean all glassware and equipment used in the procedure.
Disposal Workflow for Diethyl Ethanedioate
The following diagram outlines the logical workflow for the proper disposal of diethyl ethanedioate.
References
Personal protective equipment for handling Diethenyl ethanedioate
Data Presentation
The following table summarizes the known and estimated physicochemical properties of Diethenyl ethanedioate.
| Property | Value | Source/Notes |
| Chemical Name | This compound | IUPAC Name |
| Synonyms | Divinyl oxalate, bis(ethenyl) oxalate | Wikidata[1] |
| CAS Number | 13416-89-2 | Wikidata[1] |
| Molecular Formula | C₆H₆O₄ | Wikidata[1] |
| Molecular Weight | 142.11 g/mol | Calculated from formula |
| Physical State | Solid (based on similar compounds like adipic acid divinyl ester) | Inferred[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Likely sparingly soluble in water with gradual decomposition. Miscible with many organic solvents. | Inferred from oxalate ester properties. |
| Flash Point | Not available. Assumed to be a combustible liquid. | Inferred from vinyl ester properties. |
Personal Protective Equipment (PPE) for Handling this compound
Given the anticipated hazards of this compound, which include potential for skin and eye irritation, toxicity upon ingestion or inhalation, and flammability, a comprehensive suite of personal protective equipment is mandatory.
-
Eye and Face Protection:
-
Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.
-
A face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation.
-
-
Skin and Body Protection:
-
A flame-resistant lab coat must be worn and kept buttoned.
-
Full-length pants and closed-toe, closed-heel shoes are required.
-
For significant handling operations, chemical-resistant coveralls or an apron may be necessary.
-
-
Hand Protection:
-
Chemical-resistant gloves are essential. Given the ester and vinyl functionalities, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately if contaminated.[3]
-
-
Respiratory Protection:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If there is a potential for exceeding exposure limits or for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be required.
-
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for safely preparing a solution of this compound in an organic solvent.
-
Preparation and Pre-computation:
-
Clearly define the desired concentration and volume of the solution.
-
Calculate the required mass of this compound.
-
Ensure all necessary glassware is clean, dry, and free of contaminants.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed above before entering the laboratory.
-
-
Weighing the Compound:
-
Conduct the weighing of this compound inside a chemical fume hood.
-
Use an analytical balance and a clean, dry weighing boat.
-
Carefully transfer the weighed solid into the appropriate volumetric flask.
-
-
Dissolution:
-
Add a small amount of the desired solvent to the volumetric flask to dissolve the solid.
-
Gently swirl the flask to aid dissolution. Do not heat unless the stability of the compound at elevated temperatures is known.
-
Once dissolved, dilute to the final volume with the solvent.
-
-
Storage:
-
Cap the volumetric flask securely and label it clearly with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing agents.
-
-
Decontamination and Waste Disposal:
-
Clean all glassware and equipment thoroughly after use.
-
Dispose of any contaminated materials (e.g., weighing boats, gloves) in the designated solid hazardous waste container.
-
Dispose of any excess solution in the appropriate liquid hazardous waste container.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Operational Plan:
-
Access Control: Work with this compound should be restricted to authorized personnel who have received appropriate training.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible in the immediate work area. A spill kit appropriate for flammable organic compounds should also be available.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[4]
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and experimental residues, must be collected in designated hazardous waste containers.
-
Waste Containers: Use separate, clearly labeled containers for solid and liquid waste. Ensure containers are compatible with the chemical and are kept closed when not in use.
-
Disposal Procedure: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[5] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
